Glycocholic acid hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPRHOCWKLQPK-ZUHYDKSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647723 | |
| Record name | Glycocholic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192657-83-2 | |
| Record name | Glycocholic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Glycocholic acid hydrate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, structure, and biological significance of glycocholic acid hydrate. It is designed to be a valuable resource for professionals in research, development, and quality control, offering detailed experimental protocols and a thorough examination of its role in metabolic signaling pathways.
Chemical Properties and Structure
Glycocholic acid is a primary bile acid, formed in the liver through the conjugation of cholic acid with the amino acid glycine.[1] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[1] The hydrated form is commonly encountered in laboratory settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₆H₄₃NO₆·xH₂O | [2][3] |
| Molecular Weight | 465.63 g/mol (anhydrous) | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Approximately 128-130 °C (for the sesquihydrate) | [2] |
| 165-168 °C (anhydrous) | [1] | |
| Solubility | Water: Slightly soluble (0.33 g/L at 15°C, 8.3 g/L in boiling water) | [2] |
| Ethanol: Approximately 1 mg/mL | [2] | |
| DMSO: Approximately 10 mg/mL | [2] | |
| Dimethylformamide (DMF): Approximately 10 mg/mL | [2] | |
| pKa | 3.8 - 4.4 | [4] |
| Optical Rotation | [α]D²³ +30.8° (c = 7.5 in 95% ethanol) | [2] |
Structural Information
The chemical structure of glycocholic acid consists of a steroid nucleus (cholic acid) linked via an amide bond to glycine.
| Identifier | Value | References |
| IUPAC Name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | [1] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK--O)C)O">C@HO)C | [1] |
| InChI Key | RFDAIACWWDREDC-FRVQLJSFSA-N | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a protocol for assessing its biological activity.
Determination of Melting Point
Method: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of dry this compound. Pack the powder into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Procedure:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set the initial heating rate to a rapid setting to approach the expected melting point (approximately 120 °C).
-
Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[5]
-
For accurate results, perform the determination in triplicate.
-
Determination of Solubility
Method: Shake-Flask Method[6]
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a series of vials containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, ethanol, DMSO).
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After 24 hours, carefully filter the solutions using a 0.45 µm syringe filter to remove undissolved solid.
-
Dilute an aliquot of the clear supernatant with an appropriate solvent.
-
Analyze the concentration of glycocholic acid in the diluted supernatant using a validated analytical method, such as HPLC-UV (see section 2.4).
-
-
Calculation:
-
Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.
-
Determination of pKa
Method: Potentiometric Titration[7]
-
Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a 25 mL burette.
-
Reagents:
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
0.1 M hydrochloric acid (HCl) solution.
-
Potassium chloride (KCl) solution (1 M).
-
This compound solution (approximately 1 mM in deionized water).
-
-
Procedure:
-
Pipette 20 mL of the this compound solution into a beaker.
-
Add a small amount of KCl solution to maintain a constant ionic strength.[7]
-
Place a magnetic stir bar in the beaker and place it on the magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH.
-
Titrate the solution by adding small increments (0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[8]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Method: Reversed-Phase HPLC with UV Detection[9][10]
-
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.
-
-
Procedure:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
The purity is calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by quantifying against the reference standard.
-
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Detailed assignments of the proton and carbon signals have been reported in the literature, confirming the steroidal backbone and the glycine conjugate.[11][12][13][14]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of glycocholic acid. In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is typically observed. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragment ions resulting from the cleavage of the amide bond and losses of water molecules from the steroid core.[15][16][17]
Biological Activity and Signaling Pathways
Glycocholic acid is not merely a digestive aid; it is also a signaling molecule that modulates various metabolic pathways, primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.
Farnesoid X Receptor (FXR) Signaling Pathway
Activation of FXR by glycocholic acid initiates a cascade of events that regulate bile acid homeostasis, lipid metabolism, and glucose metabolism.
Experimental Workflow for Investigating FXR Activation
The following workflow outlines a typical experiment to assess the activation of FXR by glycocholic acid in a human liver cell line (e.g., HepG2).
Detailed Protocol for FXR Reporter Gene Assay in HepG2 Cells: [8][18][19][20]
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection:
-
Seed HepG2 cells in a 24-well plate.
-
Co-transfect the cells with an FXR expression plasmid, a reporter plasmid containing an FXR response element upstream of a luciferase gene, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO) or a vehicle control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Quantitative PCR (qPCR) for Target Gene Expression: [18][19]
-
RNA Extraction: Following treatment with glycocholic acid, extract total RNA from the HepG2 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Synthesis and Purification
Glycocholic acid can be synthesized by the condensation of cholic acid and glycine. A common method involves the formation of a mixed anhydride of cholic acid, which then reacts with a glycine ester, followed by hydrolysis to yield glycocholic acid.[2][3][21][22] Purification is typically achieved through recrystallization.
This comprehensive guide provides a solid foundation for understanding the chemical and biological aspects of this compound. The detailed protocols and structured data are intended to support and enhance research and development efforts in the pharmaceutical and life sciences industries.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 3. EP2427473B1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. saltise.ca [saltise.ca]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iosrphr.org [iosrphr.org]
- 11. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. researchgate.net [researchgate.net]
- 14. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Farnesoid X Receptor Signaling Activates the Hepatic X-box Binding Protein 1 Pathway in vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]
- 22. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
The Pivotal Role of Glycocholic Acid Hydrate in Digestive Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocholic acid, a primary conjugated bile acid, is a cornerstone of efficient lipid digestion and absorption. Synthesized in the liver through the conjugation of cholic acid with glycine, its principal function lies in the emulsification of dietary fats, a critical step that precedes enzymatic hydrolysis by pancreatic lipase. Beyond its role as a biological detergent, glycocholic acid is an integral signaling molecule, modulating its own synthesis and enterohepatic circulation, as well as influencing broader metabolic pathways through the activation of nuclear and G protein-coupled receptors. This technical guide provides a comprehensive overview of the multifaceted role of glycocholic acid in digestion, presenting quantitative data, detailed experimental methodologies, and visual representations of key physiological and experimental processes.
Introduction
The digestion and absorption of dietary lipids present a significant physiological challenge due to their inherent hydrophobicity within the aqueous environment of the gastrointestinal tract. The human body has evolved a sophisticated mechanism to overcome this, in which bile acids play a central role. Glycocholic acid, a major component of human bile, is indispensable in this process. Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, allows it to act as a potent emulsifying agent, breaking down large fat globules into smaller, more manageable droplets. This action dramatically increases the surface area available for pancreatic lipase to efficiently hydrolyze triglycerides into absorbable fatty acids and monoglycerides. Furthermore, glycocholic acid participates in the formation of mixed micelles, which are essential for the solubilization and transport of lipophilic molecules, including fat-soluble vitamins, to the intestinal mucosa for absorption. A deficiency in glycocholic acid can lead to significant malabsorption of fats and fat-soluble vitamins, resulting in steatorrhea and various nutritional deficiencies[1][2][3].
Synthesis and Enterohepatic Circulation
Glycocholic acid is a primary bile acid, meaning it is synthesized in the liver. The process begins with the conversion of cholesterol into cholic acid. Subsequently, cholic acid is conjugated with the amino acid glycine to form glycocholic acid[4][5]. This conjugation increases its solubility in the aqueous environment of the bile and small intestine.
After its synthesis, glycocholic acid is secreted into the bile and stored in the gallbladder. Upon the ingestion of a meal, particularly one containing fats, the release of cholecystokinin (CCK) stimulates gallbladder contraction, expelling bile into the duodenum[4][5]. Here, glycocholic acid performs its digestive functions.
The enterohepatic circulation is a highly efficient recycling system for bile acids. After facilitating fat digestion and absorption in the small intestine, the majority of glycocholic acid is reabsorbed in the terminal ileum and transported back to the liver via the portal vein. This process ensures a constant supply of bile acids for digestion while minimizing the need for de novo synthesis from cholesterol.
Quantitative Data on Glycocholic Acid and Digestion
The concentration and composition of bile acids are critical for their digestive efficacy. The following tables summarize key quantitative data related to glycocholic acid.
| Parameter | Value | Reference |
| Bile Acid Composition in Human Bile | ||
| Glycocholic Acid | Major Component | |
| Taurocholic Acid | Major Component | [6] |
| Glycochenodeoxycholic Acid | Major Component | [6] |
| Taurochenodeoxycholic Acid | Major Component | [6] |
| Deoxycholic Acid Derivatives | >90% of total biliary bile acids (combined with cholic and chenodeoxycholic acid derivatives) | [6] |
| Lithocholic Acid Derivatives | Minor Component | [6] |
| Concentration of Glycocholic Acid | ||
| In Human Serum (Healthy) | Varies, with a reported range up to 400 ng/mL in some studies. | [7] |
| In Human Bile | A major bile salt, contributing to a total bile salt concentration of ~0.7% of bile. | [8] |
| Impact of Bile Acid Malabsorption on Fat Digestion | ||
| Fecal Fat in Bile Acid Malabsorption | Elevated, leading to steatorrhea. | [1][3] |
| Clinical Manifestation | Chronic watery diarrhea, urgency, and fecal incontinence. | [2][9] |
Experimental Protocols
Quantification of Glycocholic Acid in Human Serum by LC-MS/MS
This protocol provides a method for the accurate and sensitive quantification of glycocholic acid in human serum, adapted from established methodologies.
Objective: To determine the concentration of glycocholic acid in human serum samples.
Materials:
-
Human serum samples
-
Glycocholic acid standard
-
D5-glycocholic acid (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Waters BEH C18 column (or equivalent)
-
Ultra-performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with electrospray ionization (ESI)
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Spike a known volume of serum with the internal standard (D5-glycocholic acid).
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Perform chromatographic separation on the C18 column using a gradient elution with a mobile phase consisting of water with ammonium acetate and formic acid (A) and methanol/acetonitrile (B).
-
Detect glycocholic acid and the internal standard using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the glycocholic acid standard.
-
Calculate the concentration of glycocholic acid in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Lipid Emulsification Assay
This protocol outlines a method to assess the emulsifying capacity of glycocholic acid on a lipid substrate.
Objective: To visually and quantitatively assess the ability of glycocholic acid to emulsify a lipid in an aqueous solution.
Materials:
-
Glycocholic acid hydrate
-
Olive oil (or other triglyceride source)
-
Phosphate buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Microplate reader (optional)
-
Vortex mixer
-
Microscope with imaging capabilities
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of glycocholic acid in PBS at a desired concentration (e.g., 10 mM).
-
Prepare serial dilutions of the glycocholic acid stock solution in PBS.
-
-
Emulsification:
-
In a series of test tubes, add a fixed volume of PBS (control) and the different concentrations of glycocholic acid solutions.
-
Add a small, fixed volume of olive oil to each tube.
-
Vortex each tube vigorously for a set amount of time (e.g., 2 minutes) to create an emulsion.
-
-
Visual and Microscopic Assessment:
-
Allow the tubes to stand for a defined period (e.g., 30 minutes).
-
Visually observe the stability of the emulsion. A stable emulsion will appear cloudy and homogenous, while an unstable mixture will show phase separation with a distinct oil layer.
-
Take a small aliquot from each tube and observe under a microscope to visualize the size and distribution of the lipid droplets.
-
-
Quantitative Assessment (Turbidity):
-
Measure the absorbance (turbidity) of each emulsion at a specific wavelength (e.g., 600 nm) using a spectrophotometer or microplate reader at different time points after vortexing. Higher absorbance indicates a more stable emulsion.
-
-
Data Analysis:
-
Plot the absorbance values against the concentration of glycocholic acid.
-
Compare the droplet size and distribution from the microscopic images.
-
Signaling Pathways Involving Glycocholic Acid
Glycocholic acid and other bile acids are not merely digestive aids; they are also potent signaling molecules that regulate gene expression through nuclear receptors and cell surface receptors.
Farnesoid X Receptor (FXR) Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid homeostasis. Glycocholic acid is an agonist for FXR.
Mechanism:
-
Activation: Glycocholic acid enters the enterocytes and hepatocytes and binds to FXR in the cytoplasm.
-
Translocation and Dimerization: Upon ligand binding, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Regulation: The FXR/RXR heterodimer binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.
-
Downstream Effects:
-
In the Ileum: Activation of FXR induces the expression of Fibroblast Growth Factor 19 (FGF19). FGF19 is secreted into the portal circulation and travels to the liver.
-
In the Liver: FGF19 binds to its receptor (FGFR4) on hepatocytes, which in turn suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This creates a negative feedback loop, reducing the production of new bile acids when levels are high. FXR also upregulates the expression of the bile salt export pump (BSEP), which promotes the secretion of bile acids from the liver into the bile.
-
References
- 1. What Causes Fecal Fat and How To Treat It [webmd.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Steatorrhea - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Role of bile acids in overweight and obese children and adolescents [frontiersin.org]
- 5. Role of bile acids in overweight and obese children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. med.virginia.edu [med.virginia.edu]
Glycocholic Acid Hydrate: A Deep Dive into its Mechanism of Action in Lipid Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Glycocholic acid, a glycine-conjugated form of the primary bile acid cholic acid, plays a pivotal role in lipid metabolism. Beyond its classical role in the emulsification and absorption of dietary fats and fat-soluble vitamins, glycocholic acid acts as a key signaling molecule, modulating intricate pathways that govern cholesterol, triglyceride, and energy homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms by which glycocholic acid hydrate influences lipid metabolism, with a focus on its interactions with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of glycocholic acid's therapeutic potential in metabolic diseases.
Core Mechanisms of Action
Glycocholic acid's multifaceted effects on lipid metabolism are primarily mediated through the activation of two key receptors: FXR in the nucleus and TGR5 on the cell membrane. These interactions trigger a cascade of downstream events that regulate gene expression and cellular signaling, ultimately impacting lipid synthesis, transport, and catabolism.
Farnesoid X Receptor (FXR) Signaling
Glycocholic acid is an endogenous ligand for FXR, a nuclear receptor highly expressed in the liver and intestine. While it is considered a weaker agonist compared to chenodeoxycholic acid (CDCA), its physiological concentrations are sufficient to modulate FXR activity. The binding of glycocholic acid to FXR initiates a cascade of transcriptional regulation that is central to maintaining lipid and bile acid homeostasis.
a) Negative Feedback Regulation of Bile Acid Synthesis:
Upon activation by glycocholic acid in hepatocytes, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes. A key target is the small heterodimer partner (SHP), a transcriptional repressor.[1] FXR-induced SHP expression, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are critical for the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[2][3] This negative feedback loop is a crucial mechanism for preventing the accumulation of cytotoxic levels of bile acids.
In the intestine, FXR activation by glycocholic acid induces the expression and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[2] FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade involving c-Jun N-terminal kinase (JNK), which further represses CYP7A1 gene expression.[4]
b) Regulation of Cholesterol Metabolism:
By promoting the conversion of cholesterol to bile acids (albeit under feedback control), glycocholic acid contributes to cholesterol catabolism. Furthermore, FXR activation has been shown to influence cholesterol transport.
c) Regulation of Triglyceride Metabolism:
FXR activation by bile acids, including glycocholic acid, plays a significant role in lowering plasma triglyceride levels. This occurs through multiple mechanisms:
-
Inhibition of Lipogenesis: FXR activation leads to the SHP-mediated repression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[5]
-
Increased VLDL Clearance: FXR can increase the clearance of very-low-density lipoproteins (VLDL) from the circulation.
TGR5 Signaling
Glycocholic acid and its unconjugated form, cholic acid, are also agonists for TGR5, a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and brown adipose tissue.[6][7] TGR5 activation initiates a distinct set of signaling events that primarily influence glucose homeostasis and energy expenditure, with indirect effects on lipid metabolism.
a) GLP-1 Secretion and Glucose Homeostasis:
In intestinal L-cells, TGR5 activation by glycocholic acid stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[8] Elevated cAMP levels promote the secretion of glucagon-like peptide-1 (GLP-1).[9][10] GLP-1 is an incretin hormone that enhances insulin secretion from pancreatic β-cells, suppresses glucagon release, and slows gastric emptying, all of which contribute to improved glucose tolerance.
b) Energy Expenditure:
TGR5 activation in brown adipose tissue and skeletal muscle also stimulates cAMP production, which in turn activates type 2 deiodinase (D2). D2 converts the thyroid hormone thyroxine (T4) to its more active form, triiodothyronine (T3). T3 then increases the expression of uncoupling protein 1 (UCP1), leading to increased thermogenesis and energy expenditure. This effect can contribute to the prevention of diet-induced obesity.[6]
Quantitative Data
The following tables summarize available quantitative data regarding the interaction of glycocholic acid and related bile acids with FXR and TGR5, and their downstream effects.
Table 1: Receptor Activation by Bile Acids
| Bile Acid | Receptor | Parameter | Value | Reference |
| Cholic Acid | TGR5 | EC50 | 7.7 µM | [7] |
| Glycocholic Acid | TGR5 | Activity | Weak activator | [11] |
| Chenodeoxycholic Acid (CDCA) | FXR | EC50 | ~50 µM | [12] |
| Cholic Acid | FXR | Activity | Weaker than CDCA | [4] |
Table 2: Effects of Cholic Acid on Lipid and Gene Expression
| Treatment | Parameter | Model | Change | Reference |
| Cholic Acid (15 mg/kg/day) | Plasma Triglycerides | Hyperlipoproteinemia type IV patients | Decreased in 6 of 8 patients | [13] |
| Cholic Acid | Hepatic apoA-I mRNA | Mice | 30% decrease | [14] |
| Cholic Acid | Plasma HDL | Mice | 35% decrease | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of glycocholic acid's mechanism of action.
FXR Reporter Gene Assay
This assay is used to determine the ability of glycocholic acid to activate FXR and induce the expression of a reporter gene.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and antibiotics
-
FXR expression vector (e.g., pCMV-FXR)
-
FXRE-luciferase reporter vector (e.g., pGL4.2-FXRE)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the FXR expression vector and the FXRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of glycocholic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the concentration of glycocholic acid to generate a dose-response curve and determine the EC50 value.
TGR5-Mediated cAMP Assay
This assay measures the ability of glycocholic acid to activate TGR5 and increase intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing TGR5
-
F-12K medium supplemented with 10% FBS and antibiotics
-
This compound
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed TGR5-expressing CHO-K1 cells in a 96-well plate and grow to confluency.
-
Treatment: Replace the medium with serum-free medium containing various concentrations of glycocholic acid. Include a positive control (e.g., a known TGR5 agonist) and a vehicle control.
-
Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of glycocholic acid to generate a dose-response curve.
GLP-1 Secretion Assay from STC-1 Cells
This assay assesses the effect of glycocholic acid on the secretion of GLP-1 from the murine intestinal L-cell line, STC-1.[11]
Materials:
-
STC-1 cells
-
DMEM with high glucose, supplemented with 10% FBS and antibiotics
-
This compound
-
Krebs-Ringer bicarbonate buffer (KRB)
-
GLP-1 ELISA kit
Procedure:
-
Cell Seeding: Seed STC-1 cells in a 24-well plate and grow to 80-90% confluency.
-
Starvation: Wash the cells with PBS and then incubate in serum-free DMEM for 2 hours.
-
Stimulation: Wash the cells with KRB buffer and then incubate with KRB buffer containing different concentrations of glycocholic acid for 2 hours.
-
Sample Collection: Collect the supernatant, centrifuge to remove cell debris, and store at -80°C until analysis.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well.
In Vivo Mouse Study of Lipid Profile
This protocol outlines a general procedure to assess the effect of glycocholic acid on plasma lipid profiles in a mouse model.
Materials:
-
Male C57BL/6J mice
-
Standard chow diet
-
This compound
-
Vehicle (e.g., water or saline)
-
Blood collection supplies
-
Clinical chemistry analyzer or enzymatic assay kits for cholesterol and triglycerides
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Grouping: Randomly divide the mice into a control group and a glycocholic acid treatment group.
-
Treatment: Administer glycocholic acid (e.g., 100 mg/kg body weight) or vehicle to the respective groups daily via oral gavage for a predetermined period (e.g., 4 weeks).
-
Blood Collection: Collect blood samples from the mice at baseline and at the end of the treatment period after an overnight fast.
-
Plasma Analysis: Separate plasma and measure the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using a clinical chemistry analyzer or specific enzymatic assay kits.
-
Data Analysis: Statistically compare the lipid profiles between the control and treatment groups to determine the effect of glycocholic acid.
Conclusion
This compound is a critical regulator of lipid metabolism, exerting its effects through the complex interplay of FXR and TGR5 signaling pathways. Its ability to modulate bile acid synthesis, cholesterol homeostasis, and triglyceride levels underscores its potential as a therapeutic target for a range of metabolic disorders, including dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced mechanisms of glycocholic acid and to explore its therapeutic applications. Future research should focus on elucidating the precise quantitative contributions of glycocholic acid to the activation of FXR and TGR5 in various tissues and disease states to fully harness its therapeutic potential.
References
- 1. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STC-1 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of hypoxia on GLP-1 secretion – an in vitro study using enteroendocrine STC-1 -cells as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response of five bile acids on serum and liver bile Acid concentrations and hepatotoxicty in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endogenous bile acids are ligands for the nuclear receptor FXR/BAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dietary cholic acid lowers plasma levels of mouse and human apolipoprotein A-I primarily via a transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycocholic Acid Hydrate: A Comprehensive Technical Guide on its Discovery, History, and Scientific Advancements
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocholic acid, a conjugated bile acid, has transitioned from a simple digestive aid to a molecule of significant interest in metabolic regulation and drug development. This technical guide provides an in-depth exploration of the discovery and history of glycocholic acid hydrate research. It summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its critical signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a consolidated overview of the current understanding and future potential of this compound.
Introduction
Glycocholic acid is a bile acid formed in the liver through the conjugation of cholic acid with the amino acid glycine.[1][2] It is a primary bile acid in humans and plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[2][3][4] Beyond its classical role in digestion, recent research has unveiled its function as a signaling molecule, modulating various metabolic pathways primarily through the activation of nuclear and G-protein coupled receptors.[1][4][5] This has spurred growing interest in its therapeutic potential for a range of conditions, including metabolic disorders and certain cancers.[1][2][6] this compound is the hydrated form of this bile acid and is commonly used in research and pharmaceutical applications.[3][7][8]
History of Discovery and Research Milestones
The study of bile acids dates back to the 19th century, with the isolation of cholic acid in 1848 marking a significant milestone.[9] The subsequent identification of various bile acids, including the conjugated forms, laid the foundation for understanding their physiological roles. Norman and Sjövall's work in the mid-20th century was pivotal in distinguishing between primary bile acids, synthesized in the liver, and secondary bile acids, which are products of metabolism by intestinal bacteria.[10] A significant turning point in bile acid research was the discovery of their signaling properties, particularly the identification of the farnesoid X receptor (FXR) as a nuclear receptor for bile acids in 1999.[4][10] This discovery transformed the perception of bile acids from mere detergents to key regulators of gene expression involved in lipid, glucose, and energy homeostasis.[4] More recently, the G protein-coupled receptor TGR5 was also identified as a bile acid receptor, further expanding the known signaling capabilities of these molecules.[4][9]
Physicochemical Properties
A comprehensive summary of the physicochemical properties of glycocholic acid and its hydrate form is presented in the tables below, compiled from various chemical and scientific databases.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | Cholylglycine hydrate, N-(Carboxymethyl)-3α,7α,12α-trihydroxy-5β-cholan-24-amide hydrate | [3] |
| CAS Number | 475-31-0 (anhydrous) | [3] |
| Molecular Formula | C₂₆H₄₃NO₆ (anhydrous) | [3][11] |
| Molecular Weight | 465.63 g/mol (anhydrous) | [3][11] |
| Appearance | White to off-white crystalline powder | [3][7] |
| Melting Point | 130 °C (decomposes)[1][7], 165-168 °C (anhydrous)[7], 166.5 °C[11] | [1][7][11] |
| Solubility | Slightly soluble in water; soluble in hot water and organic solvents.[1][7] 329.9 mg/L (20 °C)[7] | [1][7] |
| Optical Rotation | [α]²⁰/D = +28.0° to +32.5° (c=7.5 in 95% EtOH) | [3] |
| pKa | 3.0 - 4.0 (water suspension) | [1] |
Table 2: Computed Properties of Glycocholic Acid
| Property | Value | Source |
| Molecular Weight | 465.6 g/mol | [11] |
| XLogP3 | 2.9 | [11] |
| Hydrogen Bond Donor Count | 5 | [11] |
| Hydrogen Bond Acceptor Count | 7 | [11] |
| Rotatable Bond Count | 6 | [11] |
| Exact Mass | 465.30903809 Da | [11] |
| Monoisotopic Mass | 465.30903809 Da | [11] |
| Topological Polar Surface Area | 128 Ų | [12] |
| Heavy Atom Count | 33 | [11] |
Key Experimental Protocols
This section provides detailed methodologies for the chemical synthesis and extraction of glycocholic acid, as well as a common biological assay used to assess its effects.
Chemical Synthesis of Glycocholic Acid (Mixed Anhydride Method)
The mixed anhydride method is a widely used and efficient procedure for the synthesis of glycocholic acid.[1][13][14]
Objective: To synthesize glycocholic acid by forming a mixed anhydride of cholic acid, followed by aminolysis with a glycine ester and subsequent hydrolysis.
Materials:
-
Cholic acid
-
Acetone (or aqueous acetone)
-
Triethylamine (or another suitable base)
-
Ethyl chloroformate (or other alkyl chloroformate)
-
Glycine ethyl ester hydrochloride
-
Aqueous sodium hydroxide (or potassium hydroxide)
-
Hydrochloric acid
-
Ethyl acetate
-
Water
Procedure:
-
Formation of the Mixed Anhydride:
-
Suspend cholic acid in acetone or aqueous acetone in the presence of a base such as triethylamine.
-
Cool the suspension to 0-5 °C.
-
Slowly add an alkyl chloroformate (e.g., ethyl chloroformate) to the reaction mixture while maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for 15-20 minutes to allow for the formation of the mixed anhydride of cholic acid.[13]
-
-
Aminolysis:
-
Prepare an aqueous solution of a glycine ester (e.g., glycine ethyl ester from its hydrochloride salt).
-
Add the aqueous solution of the glycine ester to the suspension of the mixed anhydride of cholic acid.
-
Stir the resulting solution for approximately 12 hours to facilitate the aminolysis reaction, yielding the ester of glycocholic acid (glycocholic acid ethyl ester).[13]
-
-
Hydrolysis and Precipitation:
-
Filter the suspension and wash the collected solid with a water/acetone mixture.
-
Treat the ester of glycocholic acid with an aqueous solution of sodium hydroxide or potassium hydroxide to hydrolyze the ester.
-
After hydrolysis, acidify the solution with hydrochloric acid to a pH between 2.0 and 2.5 to precipitate pure glycocholic acid.[15]
-
The wet product can be dried under vacuum at 50-60 °C.[15]
-
Extraction of Glycocholic Acid from Biological Samples (e.g., Bile)
This protocol outlines the general steps for extracting glycocholic acid from biological matrices.[1]
Objective: To extract and purify glycocholic acid from a complex biological mixture.
Materials:
-
Bile sample
-
Chloroform
-
Methanol
-
Ethanol
-
Activated carbon
-
Sodium chloride
-
Dehydrating agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Raw Material Preparation and Protein Removal:
-
Thaw the bile sample on ice.
-
Extract the bile acids using a mixture of chloroform and methanol.[16]
-
Remove proteins from the sample, for example, by precipitation with ethanol.
-
-
Decolorization Treatment:
-
Treat the extract with activated carbon to remove pigments and other colored impurities.
-
-
Ethanol Recovery and Salting Out:
-
Recover the ethanol from the solution, for instance, by evaporation.
-
Perform a salting-out step using a salt like sodium chloride to precipitate the bile acids.
-
-
Extraction and Dehydration:
-
Extract the precipitated bile acids into a suitable organic solvent.
-
Dehydrate the organic extract using a dehydrating agent like anhydrous sodium sulfate.
-
-
Separation, Purification, and Identification:
In Vitro Farnesoid X Receptor (FXR) Activation Assay
This assay is used to determine the ability of glycocholic acid to activate the farnesoid X receptor.
Objective: To quantify the activation of FXR by glycocholic acid in a cell-based reporter assay.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or HepG2)
-
Expression plasmids for human FXR and its heterodimeric partner, retinoid X receptor (RXR)
-
A reporter plasmid containing a firefly luciferase gene under the control of a promoter with bile acid response elements (BAREs)
-
A control plasmid expressing Renilla luciferase for normalization
-
Cell culture medium and supplements
-
Transfection reagent
-
Glycocholic acid (test compound)
-
GW4064 (a potent synthetic FXR agonist, as a positive control)
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate media and conditions.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the FXR, RXR, and luciferase reporter plasmids using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of glycocholic acid, the positive control (GW4064), and a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the dose-response curve and determine the EC₅₀ value for glycocholic acid.
-
Signaling Pathways and Mechanisms of Action
Glycocholic acid exerts its effects through various signaling pathways. The most well-characterized are the FXR and TGR5 pathways.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that acts as a sensor for bile acids.[1] Upon binding of glycocholic acid, FXR forms a heterodimer with RXR and binds to BAREs in the promoter regions of target genes, thereby regulating their transcription.[18] This pathway is crucial for maintaining bile acid homeostasis, as well as regulating lipid and glucose metabolism.[1][18] For instance, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[18]
Caption: FXR signaling pathway activated by Glycocholic Acid.
Takeda G protein-coupled Receptor 5 (TGR5) Signaling Pathway
TGR5 is a cell surface receptor that is also activated by bile acids, including glycocholic acid.[1] Activation of TGR5 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers downstream signaling cascades. This pathway is involved in energy expenditure, glucose homeostasis, and anti-inflammatory responses.
Caption: TGR5 signaling pathway initiated by Glycocholic Acid.
PI3K/AKT Signaling Pathway in Cancer
Recent studies have implicated glycocholic acid in the regulation of the PI3K/AKT signaling pathway, particularly in the context of cancer.[1] It has been shown that glycocholic acid may inhibit the expression of this pathway in Treg cells within the tumor microenvironment, thereby promoting tumor cell apoptosis.[1]
Caption: Inhibition of PI3K/AKT pathway by Glycocholic Acid.
Clinical Research and Applications
Glycocholic acid has been investigated for its therapeutic potential in various clinical settings.
Table 3: Summary of Key Clinical Research on Glycocholic Acid
| Indication | Study Phase | Key Findings | Reference |
| Inborn Errors of Bile Acid Synthesis (BAAT Deficiency) | Phase 3 | Oral glycocholic acid (10-15 mg/kg/day) was found to be safe and effective in improving fat-soluble vitamin absorption and growth in patients with bile acid amidation defects.[1][19][20][21][22] | [1][19][20][21][22] |
| Cholestasis | - | Elevated serum levels of glycocholic acid are a sensitive indicator of liver cell dysfunction and cholestasis. | [1] |
| Cancer | Preclinical | Showed potential in inhibiting the growth of breast cancer cells, with a tumor inhibition rate of 42.83% in a mouse model.[1] | [1] |
Glycocholic acid is also widely used as a pharmaceutical excipient to enhance the solubility and bioavailability of poorly soluble drugs due to its amphiphilic nature and ability to form micelles.[1][3][23]
Future Perspectives
Research on glycocholic acid is still in a relatively early stage, with significant opportunities for further exploration.[1] Future research should focus on optimizing its synthesis processes to improve efficiency and reduce costs.[1] Further in-depth studies are needed to elucidate the specific molecular mechanisms underlying its diverse pharmacological effects. The development of novel formulations and drug delivery systems utilizing glycocholic acid as an excipient holds considerable promise for improving the therapeutic efficacy of a wide range of drugs.[1][3]
Conclusion
This compound has evolved from a fundamental component of digestion to a multifaceted signaling molecule with significant therapeutic and pharmaceutical potential. This guide has provided a comprehensive overview of its discovery, physicochemical properties, synthesis, and biological activities. The detailed experimental protocols and visual representations of its signaling pathways offer valuable resources for researchers and drug development professionals. As our understanding of the intricate roles of bile acids in health and disease continues to expand, glycocholic acid is poised to play an increasingly important role in the development of novel therapeutic strategies.
References
- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 2. Glycocholic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Cholic acid - a signaling molecule - biocrates life sciences gmbh [biocrates.com]
- 5. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycocholic Acid | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C26H45NO7 | CID 24856164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]
- 14. EP2427473B1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]
- 15. Glycocholic acid synthesis - chemicalbook [chemicalbook.com]
- 16. Bile acid preparation [bio-protocol.org]
- 17. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. GlycoCholic Acid Treatment for Patients With Inborn Errors in Bile Acid Synthesis [ctv.veeva.com]
- 21. Treatment of bile acid amidation defects with glycocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Treatment of Bile Acid Amidation Defects with Glycocholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemimpex.com [chemimpex.com]
Glycocholic Acid Hydrate: An Endogenous Metabolite at the Crossroads of Metabolism and Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glycocholic acid hydrate, a conjugated primary bile acid, has emerged as a critical endogenous metabolite, extending its role far beyond the simple digestion of fats. Traditionally recognized for its function in emulsifying dietary lipids, recent scientific inquiry has illuminated its multifaceted involvement in complex signaling pathways that govern glucose homeostasis, lipid metabolism, and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its synthesis, physiological functions, and its intricate role as a signaling molecule through the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). Furthermore, this document details established experimental protocols for the quantification of glycocholic acid and presents key quantitative data in a structured format to facilitate research and development in this burgeoning field.
Introduction
Glycocholic acid is synthesized in the liver through the conjugation of cholic acid with the amino acid glycine.[1][2] This process increases its water solubility, a critical property for its function in the aqueous environment of the small intestine.[3] As a primary bile acid, its canonical role is to aid in the emulsification, digestion, and absorption of dietary fats and fat-soluble vitamins.[1][4] However, the scientific community now recognizes that bile acids, including glycocholic acid, are potent signaling molecules with systemic effects.[5][6] They function as ligands for nuclear receptors and G protein-coupled receptors, thereby regulating the expression of numerous genes involved in metabolic pathways.[7][8]
Elevated or depleted levels of glycocholic acid have been implicated in a variety of pathological conditions, including chronic liver diseases, metabolic syndrome, and certain cancers.[9][10][11] Consequently, understanding the precise roles of glycocholic acid as an endogenous metabolite is of paramount importance for the development of novel therapeutic strategies.
Physicochemical Properties and Synthesis
This compound is the hydrated form of glycocholic acid. Its chemical formula is C26H43NO6, with a molecular weight of 465.62 g/mol .[3]
In vivo synthesis of glycocholic acid occurs primarily in the liver via two main pathways for the synthesis of its precursor, cholic acid, from cholesterol:
-
The Classical (Neutral) Pathway: This is the major pathway, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).
-
The Alternative (Acidic) Pathway: This pathway is initiated by sterol 27-hydroxylase (CYP27A1).
Following the synthesis of cholic acid, it is conjugated with glycine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) to form glycocholic acid.[3]
Quantitative Data
The concentration of glycocholic acid in biological fluids is a key indicator of hepatobiliary function and metabolic health.[3] Below are tables summarizing quantitative data from various studies.
Table 1: Serum Glycocholic Acid Concentrations in a Healthy Adult Population
| Parameter | Mean Concentration (ng/mL) | 95% Confidence Interval (ng/mL) |
| Glycocholic Acid | 409.6 | 72.5–1217.8 |
Data adapted from a study on bile acid quantification by liquid chromatography–tandem mass spectrometry.[12]
Table 2: Linearity of Glycocholic Acid Detection by HPLC
| Concentration Range (µg/mL) | Linearity (Correlation) |
| 0.15625–10.0 | Good linear relationship with peak area |
Data from a study establishing an HPLC method for serum glycocholic acid detection.[3]
Table 3: Detection Limits of Glycocholic Acid by HPLC-MS/MS
| Parameter | Concentration (ng/mL) |
| Detection Limit | 0.25 - 0.45 |
| Quantification Limit | 0.84 - 1.49 |
Data from a study establishing an HPLC-MS/MS method for the detection of six bile acids.[3]
Signaling Pathways
Glycocholic acid exerts its signaling effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[3][7]
Farnesoid X Receptor (FXR) Signaling
FXR is highly expressed in the liver and intestine and plays a central role in bile acid homeostasis.[7] Glycocholic acid can activate FXR, leading to the regulation of genes involved in bile acid synthesis, transport, and metabolism.[3]
Caption: FXR Signaling Pathway Activation by Glycocholic Acid
Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and immune cells.[3] Activation of TGR5 by bile acids, including glycocholic acid, has been linked to the regulation of energy expenditure and inflammation.[3][13]
Caption: TGR5 Signaling Pathway Activation by Glycocholic Acid
Experimental Protocols
Accurate quantification of glycocholic acid in biological matrices is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose due to its high sensitivity and specificity.[12]
Sample Preparation from Serum/Plasma
This protocol is a generalized procedure based on common protein precipitation methods.[14][15][16]
Caption: Serum/Plasma Sample Preparation Workflow
Methodology:
-
Sample Collection: Obtain serum or plasma samples using standard phlebotomy procedures.
-
Internal Standard Addition: To a 50 µL aliquot of the sample, add an internal standard solution (e.g., deuterated glycocholic acid) to correct for matrix effects and variations in sample processing.[15]
-
Protein Precipitation: Add a protein precipitating agent, such as ice-cold methanol or acetonitrile, typically in a 3:1 or 4:1 ratio to the sample volume.[14][15]
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for a sufficient time to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
-
Drying and Reconstitution (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., 50% methanol in water) to concentrate the sample.[17]
LC-MS/MS Analysis
The following are representative conditions for the analysis of glycocholic acid. Specific parameters may need to be optimized based on the instrument and column used.[12][15]
Table 4: Representative LC-MS/MS Parameters for Glycocholic Acid Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)[15] |
| Mobile Phase A | Water with 0.1% formic acid[15] |
| Mobile Phase B | Methanol/Acetonitrile (2:1, v/v) with 0.1% formic acid[15] |
| Flow Rate | 0.3 mL/min[15] |
| Column Temperature | 40 °C[15] |
| Injection Volume | 10 µL[15] |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V[15] |
| Temperature | 450 °C[15] |
Role in Disease
Liver Disease
Serum levels of glycocholic acid are a sensitive indicator of liver function.[3] In conditions such as chronic active hepatitis, liver cirrhosis, and cholestasis, impaired hepatic uptake and excretion lead to elevated systemic concentrations of glycocholic acid.[9] In cholestatic liver disease, glycocholic acid has been shown to promote liver fibrosis by up-regulating the expression of connective tissue growth factor in hepatocytes.[18]
Metabolic Syndrome
The role of glycocholic acid in metabolic syndrome is complex and appears to be context-dependent. Through its action on FXR and TGR5, it can influence glucose and lipid metabolism.[6][19] Some studies suggest that alterations in the bile acid pool, including glycocholic acid levels, are associated with insulin resistance and obesity.[11] However, the precise causal relationships are still under investigation.
Conclusion
This compound is a pivotal endogenous metabolite with a dual role in digestion and metabolic regulation. Its function as a signaling molecule through FXR and TGR5 pathways highlights its importance in maintaining metabolic homeostasis. The ability to accurately quantify glycocholic acid using techniques like LC-MS/MS is essential for advancing our understanding of its physiological and pathological roles. Further research into the intricate signaling networks modulated by glycocholic acid holds significant promise for the development of novel diagnostics and therapeutics for a range of metabolic and liver diseases.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile Acids, Obesity, and the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycocholic acid in chronic active hepatitis and mild liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycoursodeoxycholic acid ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 17. agilent.com [agilent.com]
- 18. Glycocholic acid aggravates liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Glycocholic Acid Hydrate in Metabolic Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycocholic acid (GCA), a primary conjugated bile acid, has emerged as a significant signaling molecule in the regulation of metabolic homeostasis. Beyond its classical role in dietary lipid absorption, GCA interacts with key nuclear and cell surface receptors, influencing glucose and lipid metabolism, and inflammatory responses. Dysregulation of GCA levels has been associated with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. This technical guide provides a comprehensive overview of the role of GCA in metabolic diseases, detailing its mechanisms of action, relevant signaling pathways, and experimental methodologies for its investigation.
Data Presentation: Glycocholic Acid in Metabolic Disease
Quantitative analysis of circulating bile acids has revealed significant alterations in GCA concentrations in patients with metabolic disorders compared to healthy individuals.
| Table 1: Circulating Glycocholic Acid (GCA) Levels in NAFLD Patients versus Healthy Controls | ||
| Study Population | GCA Concentration (Median, p-value) | Reference |
| Persons with NAFLD | Significantly higher (p=0.002) | [1] |
| Women with NAFLD | Significantly elevated compared to healthy controls | [2][3] |
| Men with NAFLD | Elevated, but not significantly altered in total BA fractions | [2][3] |
| Table 2: Association of 12α-Hydroxylated Bile Acids (including GCA) with Insulin Resistance | ||
| Patient Cohort | Finding | Reference |
| Healthy Subjects | Insulin resistance is associated with increased plasma levels of 12α-hydroxylated bile acids (including GCA). | [4][5] |
| Non-obese human volunteers | Insulin resistance is associated with increased plasma levels of 12α-hydroxylated bile acids. | [6] |
| Individuals with Insulin Resistance | Higher ratios of 12α-hydroxylated/non-12α-hydroxylated bile acids are associated with lower insulin sensitivity and higher plasma triglycerides. | [4] |
Signaling Pathways of Glycocholic Acid
GCA exerts its metabolic effects primarily through the activation of two key receptors: the nuclear farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.
FXR Signaling Pathway
Activation of FXR by GCA in the liver and intestine initiates a cascade of events that regulate bile acid synthesis, and glucose and lipid metabolism. In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7] This negative feedback loop is crucial for maintaining bile acid homeostasis. In the intestine, FXR activation induces the secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to further suppress CYP7A1 expression.
TGR5 Signaling Pathway
TGR5 is a cell surface receptor expressed in various tissues, including enteroendocrine L-cells in the intestine. Activation of TGR5 by GCA stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This, in turn, activates Protein Kinase A (PKA), which promotes the secretion of glucagon-like peptide-1 (GLP-1).[8][10][11] GLP-1 is a crucial incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, thereby improving glucose tolerance.
Experimental Protocols
Protocol 1: Quantification of Glycocholic Acid in Serum by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of GCA in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation: a. Thaw serum samples on ice. b. To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., d4-GCA). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 13,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM ammonium acetate in water/acetonitrile).
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 10% to 90% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Negative electrospray ionization (ESI-).
- Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for GCA (e.g., m/z 464.3 → 74.1) and the internal standard.
- Optimize cone voltage and collision energy for maximum sensitivity.
3. Data Analysis: a. Quantify GCA concentrations by comparing the peak area ratio of GCA to the internal standard against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
Protocol 2: In Vitro FXR Activation Reporter Assay
This protocol describes a cell-based reporter assay to assess the ability of GCA to activate the farnesoid X receptor (FXR).
1. Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. b. Co-transfect cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
2. Compound Treatment: a. 24 hours post-transfection, seed the cells into a 96-well plate. b. Treat the cells with varying concentrations of GCA (e.g., 0.1 µM to 100 µM) or a known FXR agonist (e.g., GW4064) as a positive control. Include a vehicle control (e.g., DMSO). c. Incubate for 18-24 hours.
3. Luciferase Assay: a. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold induction of luciferase activity for each GCA concentration relative to the vehicle control. c. Plot the fold induction against the GCA concentration to determine the dose-response curve and calculate the EC50 value.
Protocol 3: In Vivo Study of GCA in a Diet-Induced Obese Mouse Model
This protocol details an in vivo experiment to evaluate the effects of GCA on metabolic parameters in a mouse model of diet-induced obesity.
1. Animal Model and Diet: a. Use male C57BL/6J mice, 6-8 weeks old. b. Acclimatize the mice for one week with ad libitum access to standard chow and water. c. Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group will be maintained on a standard chow diet.[1][12][13]
2. GCA Administration: a. After the diet-induced obesity period, divide the HFD-fed mice into two groups: HFD + Vehicle and HFD + GCA. b. Administer GCA (e.g., 10-50 mg/kg body weight) or vehicle (e.g., saline or corn oil) daily via oral gavage for 4-6 weeks.
3. Metabolic Phenotyping: a. Body Weight and Food Intake: Monitor weekly. b. Glucose Homeostasis:
- Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period.
- Oral Glucose Tolerance Test (OGTT): Perform after an overnight fast. Administer a glucose bolus (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes.
- Insulin Tolerance Test (ITT): Perform after a 4-6 hour fast. Administer an insulin bolus (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, and 60 minutes. c. Serum and Tissue Analysis:
- At the end of the study, collect blood for the measurement of lipids (triglycerides, total cholesterol), and GCA levels.
- Collect liver and adipose tissue for histological analysis (H&E staining for steatosis) and gene expression analysis (e.g., qPCR for FXR and TGR5 target genes).
4. Data Analysis: a. Compare the metabolic parameters between the different treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
Glycocholic acid hydrate is a key regulator of metabolic processes, with its dysregulation implicated in the pathophysiology of metabolic diseases. The signaling pathways of FXR and TGR5 represent promising therapeutic targets for these conditions. The experimental protocols detailed in this guide provide a framework for the preclinical investigation of GCA and its analogues, facilitating further research into their therapeutic potential for conditions such as NAFLD and type 2 diabetes. A deeper understanding of the intricate roles of GCA will be pivotal in the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 3. Nuclear receptors FXR and SHP regulate protein N-glycan modifications in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyp2c-deficiency depletes muricholic acids and protects against high-fat diet-induced obesity in male mice but promotes liver damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 10. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glycocholic Acid Hydrate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of glycocholic acid hydrate, an endogenous bile acid, in in vitro cell culture experiments. This document outlines the necessary protocols for preparation, cell treatment, and analysis of cellular responses, along with a summary of its signaling pathways.
Introduction
Glycocholic acid (GCA), a glycine conjugate of cholic acid, is a primary bile acid that plays a crucial role in the emulsification and absorption of fats.[1][2] Beyond its digestive functions, GCA is recognized as a signaling molecule that modulates various cellular processes through receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[3][4] Its application in in vitro cell culture allows researchers to investigate its physiological and pathophysiological roles in a controlled environment, making it a valuable tool in metabolic and drug discovery research.[5][6]
Physicochemical Properties and Solubility
This compound is a white crystalline powder.[3][6] Its solubility is a critical factor for in vitro studies and is summarized in the table below. Due to its limited solubility in aqueous solutions, a stock solution in an organic solvent is recommended.[1][7]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1], 55 mg/mL[7], 93 mg/mL[2], 250 mg/mL[8][9] | Ultrasonic treatment may be required to achieve higher concentrations.[8][9] Use freshly opened DMSO as it is hygroscopic.[2][8] |
| Ethanol | ~1 mg/mL[1] | --- |
| Dimethylformamide (DMF) | ~10 mg/mL[1] | --- |
| Water | Limited[3] / Insoluble[2] | Sparingly soluble in aqueous buffers.[1] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[1] | For experiments requiring low DMSO concentrations, a pre-dissolution in DMSO followed by dilution in PBS is recommended.[1] |
Data compiled from multiple sources.[1][2][3][7][8][9]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM). It is advisable to start with a lower concentration and increase if necessary.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until a clear solution is obtained.[7][9]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to a year at -80°C.[2][9]
In Vitro Cell Treatment
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (from section 3.1)
-
Vehicle control (DMSO)
Protocol:
-
Culture cells to the desired confluency in a multi-well plate.
-
Prepare the working concentrations of this compound by diluting the stock solution in a complete cell culture medium. Ensure the final concentration of the vehicle (DMSO) is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
-
Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with the desired downstream assays (e.g., cell viability, gene expression analysis, protein analysis).
Table 2: Exemplary In Vitro Concentrations of Glycocholic Acid
| Concentration | Cell Line | Application | Reference |
| 1.6 µmol/mL | SNU-245 | Gene expression analysis of bile acid receptors | [1] |
| 250 µM | Caco-2 | Intracellular accumulation and cytotoxicity of epirubicin | [1] |
| Not specified | HepG2 | In vitro cholestasis model, transporter expression | [10] |
| Not specified | 3T3-L1 | Adipokine secretion and lipolysis | [4] |
Key Signaling Pathways
Glycocholic acid exerts its effects primarily through the activation of specific bile acid receptors, which in turn regulate a cascade of downstream signaling events.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a pivotal role in bile acid homeostasis. Glycocholic acid can activate FXR, leading to the induction of the small heterodimer partner (SHP).[3][11] SHP, in turn, inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[11][12]
Caption: FXR signaling pathway activated by Glycocholic Acid.
Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling
Glycocholic acid can also activate TGR5, a G protein-coupled receptor located on the cell membrane.[3] Activation of TGR5 leads to an increase in intracellular cyclic AMP (cAMP) levels, which can influence various downstream cellular processes, including energy expenditure and inflammation.
Caption: TGR5 signaling pathway activated by Glycocholic Acid.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: General workflow for in vitro cell culture experiments.
Conclusion
This compound is a versatile tool for studying a range of cellular processes in vitro. Proper preparation and handling, as outlined in these protocols, are essential for obtaining reliable and reproducible results. Understanding its key signaling pathways through FXR and TGR5 will aid in the design of experiments and the interpretation of findings.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 4. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1192657-83-2 | SXB65783 [biosynth.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Effect of bile acids on the expression of MRP3 and MRP4: An In vitro study in HepG2 cell line | Annals of Hepatology [elsevier.es]
- 11. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Glycocholic Acid Hydrate as a Standard for HPLC Analysis of Bile Acids
Abstract
This application note details a robust and reliable method for the quantitative analysis of bile acids in biological samples using High-Performance Liquid Chromatography (HPLC) with Glycocholic Acid Hydrate as a primary standard. Glycocholic acid, a major conjugated bile acid, serves as an excellent calibrant due to its commercial availability in high purity.[1][2][3] This document provides comprehensive protocols for sample preparation, standard solution preparation, HPLC-UV analysis, and data interpretation, tailored for researchers, scientists, and professionals in drug development.
Introduction
Bile acids are crucial signaling molecules and play a vital role in the digestion and absorption of fats.[1][4] The accurate quantification of bile acid profiles in various biological matrices is essential for diagnosing and monitoring liver diseases, as well as in metabolic disease research and drug development.[4][5] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of bile acids.[6][7] The use of a reliable and representative standard is paramount for the accuracy and precision of these analyses. This compound is an ideal candidate for a standard in the chromatographic analysis of bile acids.[1] This application note outlines a validated HPLC method employing this compound for this purpose.
Experimental Protocols
Preparation of Standard Solutions
1.1. Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound (≥97% purity by HPLC) and transfer it to a 10 mL volumetric flask.[2][3]
-
Dissolve the standard in HPLC-grade methanol and make up the volume to the mark.[8]
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution should be stored at 2-8°C and is stable for up to 3 months.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
A typical calibration curve can be constructed using concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation (Human Plasma)
This protocol is adapted for the extraction of bile acids from human plasma.
2.1. Protein Precipitation and Extraction:
-
To 250 µL of human EDTA plasma in a microcentrifuge tube, add 900 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean tube.[9]
2.2. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitute the dried extract in 250 µL of the mobile phase (50:50 methanol:water is a common reconstitution solvent).
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
HPLC Instrumentation and Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often employed. An isocratic system using a mixture of acetate buffer and methanol (e.g., 30:70) can also be effective.[9][12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 20 µL.
Data Presentation
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 30% B; 2-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Table 2: Quantitative Data for this compound Standard
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 10.2 | 15.3 |
| 5 | 10.2 | 78.1 |
| 10 | 10.2 | 155.9 |
| 25 | 10.2 | 390.2 |
| 50 | 10.2 | 781.5 |
| 100 | 10.2 | 1565.0 |
| Linearity (R²) | - | >0.999 |
| Limit of Detection (LOD) | - | 0.5 µg/mL |
| Limit of Quantification (LOQ) | - | 1.0 µg/mL |
Note: The retention time and peak area values are representative and may vary depending on the specific HPLC system and column used.
Visualizations
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 甘胆酸 水合物 synthetic, ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hplc.eu [hplc.eu]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
Preparation of Glycocholic Acid Hydrate Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocholic acid, a primary conjugated bile acid, plays a crucial role in lipid digestion and absorption. In the laboratory setting, it serves as a valuable tool in a wide range of research applications, including drug delivery enhancement, the study of metabolic diseases, and the investigation of bile acid signaling pathways.[1][2][3] Proper preparation of Glycocholic acid hydrate solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions, along with essential information on its solubility, stability, and storage.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[4] Its solubility can be significantly enhanced by using organic solvents. For many biological experiments, a common practice is to first dissolve the compound in an organic solvent to create a concentrated stock solution, which is then diluted with the aqueous buffer of choice to the final working concentration.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₄₃NO₆·xH₂O |
| Appearance | White to off-white crystalline powder[1] |
| Purity | ≥97% (TLC) |
Note: The exact molecular weight can vary depending on the degree of hydration. The anhydrous form has a molecular weight of 465.62 g/mol .
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [5] |
| Methanol | ≥ 100 mg/mL | [5] |
| Ethanol | ~1 mg/mL | [4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [4] |
| Water | < 0.1 mg/mL (insoluble) | [5] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [4] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound powder.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, sonication or gentle warming (e.g., in a 37°C water bath) can be used to facilitate dissolution.[6]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][6]
Preparation of an Aqueous Working Solution
This protocol describes the dilution of the organic stock solution into an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 100 mg/mL in DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw a vial of the frozen stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the desired aqueous buffer to the final working concentration. It is recommended to add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Use: It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them on the same day. Aqueous solutions of Glycocholic acid are not recommended for long-term storage.[4]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | 0-8°C or 4°C | Long-term | [1][7] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [5][6] |
| -80°C | Up to 6 months | [5][6] | |
| Aqueous Working Solution | Room Temperature or 4°C | Not recommended for storage; use immediately. | [4] |
Signaling Pathway and Applications
Glycocholic acid is a key signaling molecule that activates the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[8][9] The activation of FXR by Glycocholic acid initiates a signaling cascade that influences the expression of numerous target genes.
Caption: Glycocholic acid activation of the FXR signaling pathway.
The versatile properties of Glycocholic acid make it a valuable tool in various research fields:
-
Pharmaceutical Development: Used as a solubilizing agent and permeation enhancer to improve the bioavailability of poorly soluble drugs.[1][2]
-
Biochemical Research: Employed in studies of bile acid metabolism, liver function, and related gastrointestinal disorders.[2][3]
-
Cell Biology: Utilized to investigate the cellular effects of bile acids and their role in signaling pathways.
-
Drug Resistance Studies: Research has shown that Glycocholic acid can inhibit multidrug resistance in cancer cells.[5]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and its solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. goldbio.com [goldbio.com]
- 8. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 9. Taurocholic Acid and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Micelle Formation using Glycocholic Acid Hydrate for Drug Solubilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of glycocholic acid hydrate in the formation of micelles to enhance the solubility of poorly water-soluble drugs. This document outlines the principles of micelle formation, key experimental procedures, and expected outcomes, offering a practical guide for researchers in drug development and formulation.
Introduction
Glycocholic acid (GCA), a primary conjugated bile acid, is an endogenous surfactant with amphiphilic properties, making it an excellent agent for solubilizing lipophilic compounds.[1][2] Its structure, comprising a rigid steroidal backbone and a flexible glycine-conjugated side chain, allows for the formation of micelles in aqueous solutions above its critical micelle concentration (CMC).[3] These micelles create a hydrophobic core capable of encapsulating poorly water-soluble drugs, thereby increasing their apparent solubility and bioavailability.[4][5] GCA can be used alone or in combination with other lipids, such as phospholipids, to form mixed micelles, which can further enhance drug loading and stability.[6][7]
A key advantage of using GCA in drug delivery is its recognition by the apical sodium-dependent bile acid transporter (ASBT), which is highly expressed in the terminal ileum.[8][9] This active transport mechanism can be exploited to enhance the oral absorption of encapsulated drugs.[8]
Quantitative Data on Glycocholic Acid Micelles
The following tables summarize key quantitative parameters for micelle formation and drug solubilization using glycocholic acid.
Table 1: Critical Micelle Concentration (CMC) of Sodium Glycocholate
| Temperature (°C) | Ionic Strength (M) | CMC (mM) | Reference |
| 25 | 0.10 (NaCl) | 2-4 | [10] |
| 25 | Not Specified | ~10 | [11] |
| 30 | Not Specified | Minimum CMC | [12] |
| 35 | Not Specified | CMC increases | [12] |
Note: The CMC of bile salts can be influenced by temperature, pH, and ionic strength. Generally, for ionic surfactants, the CMC decreases to a minimum and then increases as temperature rises.[12][13]
Table 2: Characteristics of Drug-Loaded Glycocholic Acid Micelles
| Drug | Formulation | Method | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Gemcitabine | GCA-modified PLGA-PEG | Ultrasound-assisted emulsification | 66.32 ± 4.16 | -23.2 ± 0.7 | 11.7 | 71.2 | [8] |
| Paclitaxel | Glycyrrhizic acid micelles* | Ultrasonic dispersion | ~150 | - | 7.90 ± 0.04 | 90.22 ± 0.11 | [14] |
| Paclitaxel | PEG-PE/ST/LL mixed micelles | Not Specified | ~100 | ~+26 | Not Specified | ~100 | [15] |
| Amphotericin B | Egg lecithin-glycocholate mixed micelles | Not Specified | Not Specified | Not Specified | 4.96 ± 0.8 | 93.2 ± 1.5 | [1][7] |
| Dexamethasone | Vit E TPGS/Oc-40 mixed micelles | Solvent evaporation | Small | Not Specified | Not Specified | Excellent | [16] |
*Note: This formulation uses glycyrrhizic acid, which has a similar triterpenoid saponin structure to bile acids and forms micelles for drug delivery.
Experimental Protocols
Herein are detailed protocols for the preparation of drug-loaded glycocholic acid micelles using common laboratory techniques.
Protocol 1: Thin-Film Hydration Method for Mixed Micelles
This method is suitable for forming mixed micelles of glycocholic acid and phospholipids (e.g., lecithin) to encapsulate hydrophobic drugs.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg lecithin)
-
Poorly water-soluble drug
-
Chloroform and Methanol (or other suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Bath sonicator or probe sonicator
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Dissolution of Lipids and Drug:
-
Weigh the desired amounts of this compound, phosphatidylcholine, and the hydrophobic drug. The molar ratio of bile salt to phospholipid can be optimized, with ratios from 1:1 to 1:4 being common.
-
Dissolve the mixture in a minimal amount of a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[17][18]
-
-
Formation of the Thin Film:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 40-60°C).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid-drug film on the inner surface of the flask.[19][20]
-
Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.[20]
-
-
Hydration of the Film:
-
Pre-warm the aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature of the lipid (e.g., 60-65°C).[19]
-
Add the pre-warmed buffer to the flask containing the thin film. The volume will depend on the desired final concentration of the drug.
-
Agitate the flask gently by hand or on the rotary evaporator (with the vacuum off) until the lipid film is fully dispersed in the aqueous phase, forming a milky suspension of multilamellar vesicles.[21]
-
-
Micelle Formation and Size Reduction:
-
To form smaller, more uniform micelles, sonicate the suspension.
-
For bath sonication, place the flask in a bath sonicator for 15-30 minutes.[22]
-
For probe sonication, immerse the tip of the sonicator into the suspension and apply short pulses to avoid excessive heating. The total sonication time and power should be optimized for the specific formulation.
-
-
Sterilization and Storage:
Protocol 2: Solvent Evaporation Method
This method is an alternative for preparing drug-loaded micelles and is particularly useful when the drug and the amphiphile have a common volatile organic solvent.[16]
Materials:
-
This compound
-
Poorly water-soluble drug
-
Volatile organic solvent (e.g., acetone, ethanol)[24]
-
Aqueous buffer (e.g., PBS)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Vacuum oven or rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve the this compound and the drug in a suitable volatile organic solvent.[24] The ratio of drug to GCA should be optimized to maximize loading and stability.
-
-
Solvent Evaporation:
-
Slowly add the organic solution to a larger volume of aqueous buffer while stirring vigorously.
-
Alternatively, the aqueous phase can be added to the organic phase. The order of addition can affect micelle size and drug encapsulation.[24]
-
The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the drug and GCA as nanoparticles or micelles.
-
Remove the organic solvent from the resulting suspension using a rotary evaporator or by dialysis against the aqueous buffer.[25]
-
-
Characterization and Storage:
-
Characterize the resulting micellar solution for particle size, zeta potential, and drug loading as described in the characterization section.
-
Store the formulation at 4°C.
-
Characterization of Micelles
4.1. Particle Size and Zeta Potential:
-
Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the micelles.
-
Zeta potential measurements provide information on the surface charge of the micelles, which is an indicator of their stability in suspension.
4.2. Drug Loading and Encapsulation Efficiency:
-
Drug Loading (DL %): The weight percentage of the drug relative to the total weight of the micelles.
-
DL (%) = (Weight of drug in micelles / Total weight of micelles) x 100
-
-
Encapsulation Efficiency (EE %): The percentage of the initial amount of drug that is successfully encapsulated within the micelles.
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
To determine the amount of encapsulated drug, unencapsulated drug is typically separated from the micellar formulation by ultracentrifugation, size exclusion chromatography, or dialysis. The amount of drug in the supernatant (free drug) or in the micelles (after disruption with a suitable solvent) is then quantified by a suitable analytical method such as HPLC or UV-Vis spectroscopy.
Visualization of Cellular Uptake and Experimental Workflow
ASBT-Mediated Endocytosis Workflow
Glycocholic acid-functionalized micelles can be actively taken up by intestinal cells expressing the Apical Sodium-Dependent Bile Acid Transporter (ASBT). This process enhances the oral bioavailability of the encapsulated drug.[8][26]
Caption: Workflow of ASBT-mediated endocytosis of a GCA-drug micelle.
Experimental Workflow for Micelle Preparation and Characterization
Caption: General experimental workflow for micelle preparation and characterization.
References
- 1. Inhibition of amphotericin B (Fungizone) toxicity to cells by egg lecithin-glycocholic acid mixed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Bile salt/lecithin mixed micelles optimized for the solubilization of a poorly soluble steroid molecule using statistical experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 6. Interaction of mixed micelles formed from glycocholic acid and lecithin with the protein binding of various drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel lyophilized mixed micelle amphotericin B formulation for treatment of systemic fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ileal sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]
- 10. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
- 13. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Bioavailability Enhancement of Paclitaxel via a Novel Oral Drug Delivery System: Paclitaxel-Loaded Glycyrrhizic Acid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of dexamethasone mixed nanomicellar formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. studenttheses.uu.nl [studenttheses.uu.nl]
- 20. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Harnessing the apical sodium-dependent bile acid transporter for enhanced oral delivery of peptide drugs: mechanisms, strategies, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Total Bile Acids using Glycocholic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the determination of total bile acids in biological samples using fluorometric and enzymatic assays, with a specific focus on the application of glycocholic acid hydrate as a reference standard.
Introduction
Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[1][2] The quantification of total bile acids in biological fluids such as serum, plasma, and urine is a vital diagnostic and research tool for assessing liver function and investigating various hepatobiliary and metabolic diseases.[1][2][3] Enzymatic assays, based on the activity of 3α-hydroxysteroid dehydrogenase (3α-HSD), are widely employed for their simplicity and sensitivity in measuring total bile acids.[4][5] Glycocholic acid, a major conjugated bile acid in humans, serves as an excellent standard for these assays due to its consistent and robust signal intensity in the enzymatic reaction.[5]
Assay Principles
The enzymatic determination of total bile acids relies on the oxidation of the 3α-hydroxyl group common to all major bile acids by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). This reaction utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is concomitantly reduced to NADH.[1][6][7][8] The subsequent detection of NADH can be achieved through fluorometric or colorimetric methods.
-
Fluorometric Detection: The NADH produced in the 3α-HSD reaction is used by a diaphorase enzyme to reduce a fluorogenic substrate, such as resazurin, into a highly fluorescent product like resorufin. The increase in fluorescence intensity is directly proportional to the concentration of total bile acids in the sample.[1][6]
-
Enzymatic (Colorimetric) Detection: The NADH generated reacts with a chromogenic substrate, such as nitrotetrazolium blue (NBT), in the presence of diaphorase, to produce a colored formazan dye.[3] The intensity of the color, measured by absorbance, is proportional to the total bile acid concentration.[3]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of commercially available fluorometric and enzymatic assays for total bile acids. These values can be used for comparison and selection of the appropriate assay for specific research needs.
| Parameter | Fluorometric Assay | Enzymatic (Colorimetric) Assay | Reference |
| Detection Principle | 3α-HSD, NAD+, Diaphorase, Resazurin | 3α-HSD, NAD+, Diaphorase, NBT | [1][3][6] |
| Detection Method | Fluorescence (Ex/Em = ~530-560 nm / ~585-590 nm) | Absorbance (~405 nm) | [3][6][7][8] |
| Linear Detection Range | 1 - 150 µM | 1 - 200 µM | [3][8] |
| Limit of Quantitation (LOQ) | ~1 µM | ~1 µM | [3][8] |
| Sample Volume | 20 - 50 µL | 4 - 200 µL | [2][3][6] |
| Incubation Time | 20 - 60 minutes | 30 - 60 minutes | [2][6][8] |
| Standard | Glycochenodeoxycholic acid or Sodium Cholate | Thio-NAD or other chromogenic substrates | [1][2][3][6][7] |
Experimental Protocols
Fluorometric Assay for Total Bile Acids
This protocol is a generalized procedure based on commercially available kits.[1][6][7] It is recommended to refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
Fluorometric Total Bile Acid Assay Kit (containing 3α-HSD, NAD+, diaphorase, resazurin, and assay buffer)
-
This compound standard
-
96-well black microtiter plate
-
Microplate fluorometer
-
Biological samples (serum, plasma, cell lysates)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Perform serial dilutions of the stock solution to create standards ranging from 1 µM to 150 µM.
-
-
Sample Preparation:
-
Serum: Collect blood without anticoagulant, allow it to clot for 30 minutes at room temperature, and centrifuge at 2500 x g for 20 minutes. Collect the serum supernatant.[1][6] Dilute serum samples at least 1:4 with deionized water.[1]
-
Plasma: Collect blood with heparin or citrate and centrifuge at 2000 x g for 10 minutes at 4°C. Collect the plasma layer.[1][6] Dilute plasma samples at least 1:4 with deionized water.[1]
-
Cell Lysates: Wash cells with cold PBS. Lyse cells by sonication or homogenization in cold PBS and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.[6]
-
-
Assay Protocol:
-
Add 50 µL of diluted standards and samples to the wells of the 96-well plate.
-
For each sample, prepare two wells: one for the total reaction and one for the sample blank.
-
Prepare a Master Mix of the Assay Reagent according to the kit's instructions.
-
Add 50 µL of the Assay Reagent to the standard wells and the "total reaction" sample wells.
-
Add 50 µL of a reagent without 3α-HSD (often labeled as NAD+ Reagent or Blank Reagent) to the "sample blank" wells.[1][6][7]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate for 45-60 minutes at room temperature, protected from light.[6]
-
Read the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[6]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from the readings of the standards and samples.
-
Plot the net fluorescence of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of total bile acids in the samples from the standard curve.
-
Enzymatic (Colorimetric) Assay for Total Bile Acids
This protocol is a generalized procedure based on commercially available kits.[2][3] Always refer to the specific manufacturer's instructions.
Materials:
-
Enzymatic Total Bile Acid Assay Kit (containing 3α-HSD, NAD+, diaphorase, NBT, and assay buffer)
-
This compound standard
-
96-well clear microtiter plate
-
Microplate spectrophotometer
-
Biological samples (serum, plasma)
-
Deionized water
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Perform serial dilutions to create standards within the assay's linear range (e.g., 1 µM to 200 µM).
-
-
Sample Preparation:
-
Follow the same procedures for serum and plasma preparation as described in the fluorometric assay protocol.
-
-
Assay Protocol:
-
Add 20 µL of diluted standards and samples to the wells of the 96-well plate.[2]
-
Prepare a Master Mix of the Reaction Reagent as per the kit's instructions.
-
Add 150 µL of Assay Reagent A (containing thio-NAD+) to each well and mix.[2]
-
Incubate at 37°C for 5 minutes.[2]
-
Add 50 µL of Assay Reagent B (containing 3α-HSD) to the standard and sample wells.[2] For sample blanks, a reagent without 3α-HSD is added.
-
Incubate the plate for 30-60 minutes at 37°C.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Create a standard curve by plotting the net absorbance of the standards against their concentrations.
-
Calculate the total bile acid concentration in the samples using the standard curve.
-
Visualizations
Caption: Workflow for the fluorometric total bile acid assay.
Caption: Signaling pathway of the enzymatic total bile acid assay.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic methods may underestimate the total serum bile acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic methods may underestimate the total serum bile acid concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Bile Acid Assay Kit (Fluorometric) | ABIN5067551 [antibodies-online.com]
- 7. arigobio.com [arigobio.com]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes: The Role of Glycocholic Acid Hydrate in Lipid Absorption Research
Introduction
Glycocholic acid, a primary conjugated bile acid, is a fundamental component in the study of lipid digestion and absorption.[1] Synthesized in the liver by conjugating cholic acid with glycine, it acts as a potent biological detergent.[1] Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, is crucial for the emulsification of dietary fats and the formation of mixed micelles in the small intestine.[2][3] This process breaks down large, insoluble lipid globules into smaller, more manageable droplets, vastly increasing the surface area for enzymatic digestion by pancreatic lipase.[3][4] In research settings, high-purity glycocholic acid hydrate is an indispensable tool for creating physiologically relevant in vitro models that mimic the conditions of the gut, enabling detailed investigation into nutrient absorption, drug delivery, and the pathophysiology of metabolic disorders.[4]
Key Applications in Research
-
Modeling Lipid Digestion: Glycocholic acid is a critical component in simulated intestinal fluids (SIF) used in in vitro digestion models, such as the pH-stat lipolysis assay. These models assess the breakdown of lipid-based drug delivery systems and the bioaccessibility of lipophilic compounds.[5][6]
-
Studying Cellular Lipid Uptake: It is used to form mixed micelles that carry fatty acids, monoglycerides, and lipophilic vitamins or drugs. These micelles are applied to intestinal cell culture models, like Caco-2 cells, to study the mechanisms of transport across the epithelial barrier.[5]
-
Enhancing Drug Bioavailability: Due to its ability to form micelles and increase the solubility of poorly water-soluble compounds, glycocholic acid is studied as a potential absorption enhancer in pharmaceutical formulations.[7][8][9]
-
Investigating Metabolic Signaling: As a natural ligand for the farnesoid X receptor (FXR), glycocholic acid is used to study bile acid signaling pathways that regulate lipid and glucose metabolism, offering insights into conditions like cholestasis and metabolic syndrome.[7]
Physicochemical and Quantitative Data
For consistent and reproducible experimental results, understanding the properties of glycocholic acid is essential. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of Glycocholic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₄₃NO₆ | [2] |
| Molecular Weight (Anhydrous) | 465.62 g/mol | [2] |
| pKa | 3.8 | |
| Critical Micelle Concentration (CMC) | 7.1 mM |
| Aggregation Number | 2.1 | |
Table 2: Example Composition of Fasted-State Simulated Intestinal Fluid (FaSSIF) This recipe is adapted from standard FaSSIF formulations, substituting glycocholic acid for other bile salts.
| Component | Concentration (mM) | Purpose |
| Sodium Glycocholate | 3 - 10 | Micelle formation, lipid emulsification |
| Lecithin | 0.2 - 0.75 | Phospholipid source for mixed micelles |
| Sodium Dihydrogen Phosphate | ~28.5 | Buffering agent |
| Sodium Chloride | ~106 | Adjust ionic strength |
| Pancreatin | Varies (e.g., 10 g/L) | Source of lipase and other digestive enzymes |
| pH | 6.5 | Mimics pH of the fasted small intestine |
Visualizing Mechanisms and Workflows
// Connections GCA -> "Fat Globule" [label="Emulsification", style=dashed, color="#5F6368"]; "Fat Globule" -> "Emulsified Droplets"; Lipase -> "Emulsified Droplets" [label="Hydrolysis", style=dashed, color="#5F6368"]; "Emulsified Droplets" -> "Products"; GCA -> "Products" [style=dashed, color="#5F6368"]; "Products" -> "Mixed Micelle" [label="Forms"]; "Mixed Micelle" -> "Absorption"; "Absorption" -> "Re-esterification"; "Re-esterification" -> "Chylomicron"; "Chylomicron" -> "Lymph" [label="Exocytosis"]; } .dot Caption: Role of Glycocholic Acid in Lipid Digestion and Absorption.
// Nodes prep [label="1. Prepare Lipolysis Medium\n(FaSSIF buffer with Glycocholic Acid,\npH 6.5, 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_lbf [label="2. Add Lipid Substrate\n(e.g., Lipid-based drug formulation)", fillcolor="#FBBC05", fontcolor="#202124"]; equilibrate [label="3. Equilibrate & Stir\n(10-15 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_enzyme [label="4. Initiate Digestion\n(Add Pancreatin/Lipase solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="5. Monitor & Titrate\n(Use pH-stat to add NaOH to\nneutralize released fatty acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="6. Analyze Results\n(Calculate rate of lipolysis from\nNaOH consumption over time)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> add_lbf; add_lbf -> equilibrate; equilibrate -> add_enzyme; add_enzyme -> monitor; monitor -> analyze; } .dot Caption: Experimental Workflow for an In Vitro pH-Stat Lipolysis Assay.
Experimental Protocols
Protocol 1: In Vitro pH-Stat Lipolysis Assay
This protocol assesses the rate and extent of lipid digestion by measuring the release of free fatty acids (FFAs). The neutralization of these acidic products with a base (NaOH) is monitored over time.
Materials:
-
This compound (or sodium salt)
-
Lecithin (e.g., from soybean)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chloride (NaCl)
-
Pancreatin (porcine) or recombinant lipase
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M), standardized
-
Lipid substrate (e.g., triglyceride oil, lipid-based formulation)
-
pH-stat apparatus (autotitrator, pH meter, thermostated reaction vessel)
-
Deionized water
Methodology:
-
Prepare Digestion Buffer (FaSSIF):
-
In a 1 L volumetric flask, dissolve NaH₂PO₄, NaCl, and this compound in ~900 mL of deionized water to achieve the desired final concentrations (see Table 2).
-
Add lecithin. This may require sonication to fully disperse.
-
Adjust the pH to 6.5 using 1 M NaOH or 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
-
Set Up the Reaction:
-
Add a defined volume of the digestion buffer (e.g., 36 mL) to the thermostated reaction vessel and equilibrate to 37°C with gentle stirring.[10]
-
Calibrate the pH electrode at 37°C with standard buffers (pH 4, 7, and 10).
-
Set the pH-stat endpoint to 6.5.
-
-
Initiate the Experiment:
-
Monitor Lipolysis:
-
The pH-stat will automatically titrate the FFAs released during digestion with the NaOH solution to maintain a constant pH of 6.5.
-
Record the volume of NaOH added over time for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the moles of FFAs released at each time point based on the moles of NaOH consumed (assuming a 1:1 molar ratio for monovalent fatty acids).
-
Plot the percentage of lipid digested versus time to determine the rate and extent of lipolysis.
-
Protocol 2: Caco-2 Cell Lipid Uptake Assay
This protocol uses the human intestinal Caco-2 cell line, which differentiates into a polarized monolayer resembling enterocytes, to measure the absorption of lipids from a micellar solution.[1][9][11]
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, penicillin/streptomycin)
-
Permeable cell culture inserts (e.g., 0.4 µm pore size Transwell®)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Monoglyceride (e.g., 2-oleoylglycerol)
-
Fatty acid, radiolabeled or fluorescently tagged (e.g., [³H]-oleic acid)
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the permeable inserts at a density of approximately 40,000-60,000 cells/cm².[1]
-
Culture the cells for 21-26 days, changing the medium in both the apical (upper) and basolateral (lower) chambers every 2-3 days to allow for spontaneous differentiation into a polarized monolayer.[1]
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values >250 Ω·cm².[1]
-
-
Prepare Micellar Solution:
-
Prepare a stock solution of glycocholic acid (e.g., 10 mM) in HBSS (pH 6.5).
-
In a separate tube, prepare the lipid mixture containing the monoglyceride and the labeled fatty acid.
-
Add the lipid mixture to the glycocholic acid solution and vortex or sonicate until a clear micellar solution is formed. The final concentration of lipids should be physiologically relevant (e.g., 0.5-5 mM).
-
-
Perform the Uptake Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Remove the HBSS and add the prepared micellar solution to the apical chamber (e.g., 400 µL).[1]
-
Add fresh, pre-warmed HBSS to the basolateral chamber (e.g., 1.2 mL).[1]
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator for a defined period (e.g., 30-120 minutes).[5]
-
-
Analysis:
-
After incubation, remove the apical solution and wash the monolayers three times with cold HBSS to stop the uptake.
-
Lyse the cells directly in the insert using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Transfer the cell lysate to a scintillation vial (for radiolabel) or a microplate (for fluorescence).
-
Quantify the amount of absorbed labeled fatty acid using a scintillation counter or plate reader.
-
Determine the total protein content of the lysate (e.g., using a BCA assay) to normalize the uptake data (e.g., pmol lipid/mg protein).[11]
-
References
- 1. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycocholic Acid | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C26H45NO7 | CID 24856164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption properties of micellar lipid metabolites into Caco2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Photoactive bile salts with critical micellar concentration in the micromolar range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing Drug Bioavailability with Glycocholic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid, a primary conjugated bile acid, has emerged as a significant tool in pharmaceutical research for enhancing the oral bioavailability of poorly permeable and poorly soluble drug candidates. Its amphiphilic nature allows it to interact with biological membranes and form micelles, thereby facilitating drug transport across the intestinal epithelium.[1][2] These application notes provide a comprehensive overview of the mechanisms, experimental protocols, and quantitative effects of glycocholic acid hydrate in drug delivery.
Mechanisms of Action
Glycocholic acid enhances drug bioavailability through a multi-faceted approach:
-
Micellar Solubilization: Above its critical micelle concentration (CMC), glycocholic acid forms micelles that can encapsulate hydrophobic drug molecules, increasing their solubility in the aqueous environment of the gastrointestinal tract.[1][2]
-
Increased Membrane Fluidity: By inserting itself into the lipid bilayer of intestinal epithelial cells, glycocholic acid disrupts the ordered structure, leading to increased membrane fluidity and permeability.[2][3]
-
Opening of Tight Junctions: Glycocholic acid can modulate the proteins that form tight junctions between intestinal cells, transiently increasing paracellular permeability and allowing for the passage of larger or more hydrophilic drug molecules.[1]
-
Transporter Modulation: Glycocholic acid can interact with and modulate the function of intestinal uptake and efflux transporters, further influencing the net absorption of drugs.[3]
The following diagram illustrates the primary mechanisms by which glycocholic acid enhances drug absorption.
Quantitative Data on Bioavailability Enhancement
The effectiveness of glycocholic acid in enhancing drug absorption has been demonstrated for various compounds. The following table summarizes the quantitative impact observed in different studies.
| Drug | Model System | Glycocholic Acid Concentration | Fold Increase in Permeability/Absorption | Reference |
| R1 Saponin | Rat Duodenum (In Situ) | Not Specified | 3.25 | [1] |
| Gemcitabine | Mice (Oral Gavage) | Formulated in Micelles | ~4-fold (vs. unmodified micelles) | [4] |
| Morphine Hydrochloride | Buccal Epithelium | 100 mM | Significant increase | [2] |
Experimental Protocols
To assess the potential of glycocholic acid to enhance the bioavailability of a drug candidate, a series of in vitro, ex vivo, and in vivo experiments are recommended.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a drug's bioavailability enhancement by glycocholic acid.
In Vitro: Caco-2 Cell Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer with enterocyte-like characteristics, including tight junctions and brush border enzymes. It is a widely accepted model for predicting human intestinal drug absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
This compound
-
Test drug
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. A Papp value of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Prepare the transport media: HBSS containing the test drug at a relevant concentration (e.g., 1-10 µM) with and without various concentrations of this compound (e.g., 1, 5, 10 mM).
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add the transport medium containing the drug and glycocholic acid to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the transport medium containing the drug and glycocholic acid to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
-
Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test drug in all samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests the involvement of active efflux.
-
-
Ex Vivo: Everted Gut Sac Model
This model uses a segment of the small intestine from a rodent, which is everted to expose the mucosal surface to the drug solution. It provides a more complex biological system than cell culture, retaining the mucus layer and mixed cell populations.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer
-
This compound
-
Test drug
-
Surgical instruments
-
Syringes and needles
-
Shaking water bath
Protocol:
-
Animal Preparation:
-
Fast the rat overnight with free access to water.
-
Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Euthanize the animal by cervical dislocation.
-
-
Intestine Excision and Eversion:
-
Perform a midline abdominal incision and carefully excise the desired segment of the small intestine (e.g., jejunum or ileum).
-
Flush the intestinal segment with ice-cold Krebs-Ringer buffer to remove its contents.
-
Carefully evert the intestinal segment over a glass or metal rod.
-
-
Sac Preparation and Incubation:
-
Tie one end of the everted segment with a suture.
-
Fill the sac with a known volume of fresh Krebs-Ringer buffer (serosal fluid).
-
Tie the other end of the segment to form a sac.
-
Place the everted sac in a flask containing the mucosal fluid (Krebs-Ringer buffer with the test drug and glycocholic acid) and incubate in a shaking water bath at 37°C, continuously gassed with 95% O₂/5% CO₂.
-
-
Sample Collection and Analysis:
-
At the end of the incubation period (e.g., 60-120 minutes), remove the sac from the mucosal fluid.
-
Blot the sac dry and collect the serosal fluid.
-
Measure the volume of the serosal fluid.
-
Analyze the drug concentration in both the mucosal and serosal fluids.
-
-
Data Analysis:
-
Calculate the amount of drug transported into the serosal fluid per unit area of the intestine.
-
In Vivo: Pharmacokinetic Study
This is the definitive method to determine the effect of glycocholic acid on the oral bioavailability of a drug in a living organism.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Test drug
-
Vehicle for oral administration (e.g., water, saline, or a specific formulation)
-
Oral gavage needles
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Animal Dosing:
-
Fast the rats overnight with free access to water.
-
Divide the animals into at least two groups: a control group receiving the drug alone and a test group receiving the drug co-administered with glycocholic acid.
-
Administer the drug formulations orally via gavage.
-
A separate group receiving the drug intravenously is required to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the drug concentration in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the plasma drug concentration versus time for each group.
-
Calculate the key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
-
Calculate the relative oral bioavailability (Frel) of the glycocholic acid formulation compared to the control:
-
Frel (%) = (AUCoral, test / AUCoral, control) * (Dosecontrol / Dosetest) * 100
-
-
Calculate the absolute oral bioavailability (Fabs) for each formulation if an intravenous group is included:
-
Fabs (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
-
Conclusion
This compound is a promising excipient for improving the oral bioavailability of challenging drug compounds. The protocols outlined in these application notes provide a systematic approach to evaluating its potential benefits. By understanding the mechanisms of action and quantifying the enhancement effects, researchers can make informed decisions in the drug development process. It is crucial to optimize the concentration of glycocholic acid, as excessive amounts can lead to membrane damage and potential toxicity.
References
- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 2. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Glycocholic Acid Hydrate as a Surfactant in Protein Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid, a major bile acid, is a natural anionic surfactant that has proven effective in the extraction and purification of proteins, particularly membrane proteins. Its amphipathic nature, possessing both a hydrophilic glycine conjugate and a hydrophobic sterol backbone, allows it to disrupt lipid bilayers and solubilize proteins embedded within them. Unlike harsher synthetic detergents, glycocholic acid is considered a milder surfactant, which can be advantageous for maintaining the native conformation and biological activity of the target protein.[1] This document provides detailed application notes and protocols for the use of glycocholic acid hydrate in protein extraction and purification.
Physicochemical Properties of this compound and Other Bile Salts
This compound's utility as a surfactant is dictated by its physicochemical properties, most notably its critical micelle concentration (CMC). The CMC is the concentration at which the surfactant monomers begin to self-assemble into micelles.[2] Effective protein solubilization typically occurs at or above the CMC. The properties of glycocholic acid are compared with other common bile salt detergents in the table below.
| Detergent | Molecular Weight ( g/mol ) | CMC (mM) in 0.1 M NaCl | Aggregation Number | Reference |
| Glycocholic acid | 465.62 | 7.1 | 2-3 | [3] |
| Sodium Cholate | 430.55 | 9-15 | 2-4 | [3] |
| Sodium Deoxycholate | 414.55 | 4-8 | 3-12 | [4] |
| Sodium Taurocholate | 537.68 | 3-15 | 2-5 | |
| Sodium Glycodeoxycholate | 471.61 | 2-7 | 4-10 | [3] |
Application Notes
This compound is particularly well-suited for the extraction of membrane-associated proteins due to its ability to effectively solubilize lipid membranes while often preserving the protein's structural integrity and function.[1] Its higher CMC compared to some other detergents allows for easier removal by dialysis during purification steps.[1]
Key Considerations for Use:
-
Concentration: The optimal concentration of this compound for protein extraction is typically at or slightly above its CMC. A starting concentration of 1-2% (w/v) is often effective.
-
Buffer Composition: The choice of buffer is critical and should be optimized for the specific protein of interest. A common starting point is a Tris or phosphate-based buffer at a physiological pH (7.4). The inclusion of salts, such as 150 mM NaCl, can aid in stabilizing the solubilized protein.[1]
-
Temperature: Extraction is generally performed at 4°C to minimize proteolytic degradation and maintain protein stability.
-
Protease Inhibitors: The addition of a protease inhibitor cocktail to the lysis buffer is highly recommended to prevent degradation of the target protein.
-
Detergent Removal: Following extraction, it is often necessary to remove the detergent for downstream applications. Due to its relatively high CMC, dialysis is an effective method for removing this compound.[1] Other methods include hydrophobic adsorption chromatography and gel filtration.[1]
Experimental Protocols
The following are generalized protocols for the extraction of proteins from cultured cells and tissues using this compound. These protocols should be optimized for the specific protein and cell/tissue type.
Protocol 1: Extraction of Membrane Proteins from Cultured Mammalian Cells
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, Protease Inhibitor Cocktail
-
Microcentrifuge
-
Homogenizer (optional)
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS to remove residual media. Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 1 mL of buffer per 10^7 cells.
-
Incubation: Incubate the cell suspension on ice for 30 minutes with occasional gentle vortexing to facilitate lysis. For cells that are difficult to lyse, a Dounce homogenizer can be used.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins. This fraction is now ready for downstream purification.
Protocol 2: Extraction of Proteins from Animal Tissue
Materials:
-
Animal tissue (e.g., liver, brain)
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Lysis Buffer with this compound: Homogenization Buffer containing 2% (w/v) this compound
-
Dounce homogenizer or other tissue homogenizer
-
Ultracentrifuge
Procedure:
-
Tissue Preparation: Dissect and weigh the tissue on ice. Mince the tissue into small pieces.
-
Homogenization: Add 5-10 volumes of ice-cold Homogenization Buffer to the minced tissue. Homogenize using a Dounce homogenizer on ice until the tissue is thoroughly disrupted.
-
Lysis: Add an equal volume of Lysis Buffer with this compound to the homogenate (final concentration of this compound will be 1%).
-
Incubation: Incubate the mixture on a rocker or rotator for 1-2 hours at 4°C.
-
Centrifugation: Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Supernatant Collection: Collect the supernatant containing the solubilized proteins for further purification.
Visualizations
Experimental Workflow for Protein Extraction
Caption: Workflow for protein extraction using this compound.
Generic Signaling Pathway for Downstream Application
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Determination of bile salt critical micellization concentration on the road to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zellbio.eu [zellbio.eu]
Application of Glycocholic Acid Hydrate in the Study of Bile Acid Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid, a glycine-conjugated primary bile acid, is a critical molecule in the enterohepatic circulation, facilitating the digestion and absorption of fats and fat-soluble vitamins.[1][2] In the realm of biomedical research and pharmaceutical development, glycocholic acid hydrate serves as an essential tool for investigating the function and dysfunction of bile acid transporters. These transporters, including the Na+-taurocholate cotransporting polypeptide (NTCP), the apical sodium-dependent bile acid transporter (ASBT), and the bile salt export pump (BSEP), are pivotal in maintaining bile acid homeostasis.[3][4][5] Dysregulation of these transporters is implicated in various liver diseases, such as cholestasis and drug-induced liver injury (DILI).[6][7][8] This document provides detailed application notes and protocols for utilizing this compound in the characterization of these key transporters.
Key Bile Acid Transporters and the Role of Glycocholic Acid
Bile acid transport is a highly regulated process involving coordinated actions of transporters on the basolateral and apical membranes of hepatocytes and enterocytes. Glycocholic acid is a key substrate and modulator of these transporters, making it an invaluable probe for in vitro and in vivo studies.
-
Na+-Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into the liver.[3][4] Glycocholic acid is a well-established substrate for NTCP.[9]
-
Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2): Expressed on the apical membrane of enterocytes in the terminal ileum, ASBT mediates the reabsorption of bile acids from the intestine back into the portal circulation.[5][10] Glycocholic acid can act as an inhibitor of ASBT.[11]
-
Bile Salt Export Pump (BSEP; ABCB11): This ATP-binding cassette (ABC) transporter is located on the canalicular (apical) membrane of hepatocytes and is responsible for the ATP-dependent excretion of monovalent bile salts, including glycocholic acid, into the bile.[10][12] Inhibition of BSEP is a significant mechanism of drug-induced cholestasis.[10][12]
Data Presentation: Quantitative Parameters of Glycocholic Acid Interaction with Bile Acid Transporters
The following tables summarize key quantitative data for the interaction of glycocholic acid and other relevant bile acids with major transporters. These values are essential for designing and interpreting transport and inhibition assays.
Table 1: Kinetic Parameters for NTCP-Mediated Uptake
| Bile Acid | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Cell System | Reference |
| Glycocholic acid (GC) | 18 | 0.22 | Primary rat hepatocytes | [13] |
| Taurocholic acid (TC) | 33 | 0.36 | Primary rat hepatocytes | [13] |
| Cholic acid (CA) | 13 | 0.10 | Primary rat hepatocytes | [13] |
Table 2: Inhibition Constants (Ki) for ASBT
| Bile Acid | Ki (µM) | Cell System | Reference |
| Glycolithocholate | ~0.5 | hASBT-MDCK | [11] |
| Taurolithocholate | ~0.5 | hASBT-MDCK | [11] |
| Chenodeoxycholate | 2 | hASBT-MDCK | [11] |
| Cholate | 17 | hASBT-MDCK | [11] |
| Ursodeoxycholate | 22 | hASBT-MDCK | [11] |
Table 3: Kinetic and Inhibition Parameters for BSEP
| Bile Acid | Parameter | Value (µM) | System | Reference |
| Taurocholate | Km | 4.25 | Human BSEP in insect cells | [12] |
| Glycocholate | Ki | 11 | Human BSEP in insect cells | [12] |
| Glycochenodeoxycholate | Ki | 7 | Human BSEP in insect cells | [12] |
| Taurochenodeoxycholate | Ki | 28 | Human BSEP in insect cells | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific cell lines and experimental goals.
Protocol 1: In Vitro NTCP-Mediated Uptake Assay in Transfected Cells
This protocol describes a method to measure the uptake of a radiolabeled substrate, such as [3H]-taurocholic acid, in cells overexpressing the NTCP transporter. Glycocholic acid can be used as a competing substrate to determine its affinity for NTCP.
Materials:
-
HEK293 or CHO cells stably transfected with human or rat NTCP.
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Uptake Buffer (Sodium-containing): 116 mM NaCl, 5.3 mM KCl, 1.1 mM KH2PO4, 0.8 mM MgSO4, 1.8 mM CaCl2, 11 mM D-glucose, 10 mM HEPES, pH 7.4.
-
Uptake Buffer (Sodium-free): 116 mM Choline Cl, 5.3 mM KCl, 1.1 mM KH2PO4, 0.8 mM MgSO4, 1.8 mM CaCl2, 11 mM D-glucose, 10 mM HEPES, pH 7.4.
-
Radiolabeled substrate (e.g., [3H]-taurocholic acid).
-
Unlabeled this compound.
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and vials.
Procedure:
-
Cell Culture: Plate NTCP-transfected cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cell monolayers twice with pre-warmed (37°C) sodium-free Uptake Buffer.
-
Initiate Uptake: Add 250 µL of pre-warmed sodium-containing or sodium-free Uptake Buffer containing the radiolabeled substrate (e.g., 1 µM [3H]-taurocholic acid) and varying concentrations of unlabeled glycocholic acid (for competition assays).
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 5 minutes).
-
Stop Uptake: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold sodium-free Uptake Buffer.
-
Cell Lysis: Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Calculate the sodium-dependent uptake by subtracting the uptake in sodium-free buffer from the uptake in sodium-containing buffer. For competition assays, plot the uptake against the concentration of glycocholic acid to determine the IC50, from which the Ki can be calculated.
Protocol 2: BSEP Inhibition Assay Using Membrane Vesicles
This assay measures the ATP-dependent transport of a radiolabeled bile acid into membrane vesicles expressing BSEP and is used to assess the inhibitory potential of compounds like glycocholic acid.
Materials:
-
Membrane vesicles from Sf9 insect cells or HEK293 cells overexpressing human BSEP.
-
Transport Buffer: 10 mM Tris, 250 mM sucrose, 10 mM MgCl2, pH 7.4.
-
Radiolabeled substrate (e.g., [3H]-taurocholic acid).
-
Unlabeled this compound (as an inhibitor).
-
ATP and AMP solutions.
-
Rapid filtration apparatus with glass fiber filters.
-
Scintillation cocktail and vials.
Procedure:
-
Vesicle Preparation: Thaw the BSEP-expressing membrane vesicles on ice.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing Transport Buffer, radiolabeled substrate (e.g., 1 µM [3H]-taurocholic acid), and varying concentrations of the test inhibitor (glycocholic acid).
-
Pre-incubation: Pre-warm the reaction mixture and the membrane vesicles (typically 3.75 µg protein per well) separately at 37°C for 5 minutes.[14]
-
Initiate Transport: Start the transport reaction by adding ATP (final concentration 4 mM) to the reaction mixture containing the vesicles. For control wells, add AMP.
-
Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop Transport: Terminate the reaction by adding ice-cold Transport Buffer and immediately filter the mixture through a glass fiber filter under vacuum.
-
Washing: Wash the filters rapidly with ice-cold Transport Buffer to remove unbound substrate.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the transport in the presence of AMP from that in the presence of ATP. Determine the inhibitory effect of glycocholic acid by comparing the transport in its presence to the control, allowing for the calculation of an IC50 value.
Protocol 3: ASBT-Mediated Transport and Inhibition Assay in Caco-2 Cells
Caco-2 cells, which form polarized monolayers, are a suitable model for studying intestinal transport mediated by ASBT.[15]
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 12-well).
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, antibiotics).
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Radiolabeled substrate (e.g., [3H]-glycocholic acid or [3H]-taurocholic acid).
-
Unlabeled this compound.
-
Cell lysis buffer.
-
Scintillation cocktail and vials.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and polarization.
-
Pre-incubation: Wash the monolayers on both the apical and basolateral sides with pre-warmed Transport Buffer.
-
Initiate Transport: Add the radiolabeled substrate (and unlabeled glycocholic acid for inhibition studies) to the apical chamber. Add fresh Transport Buffer to the basolateral chamber.
-
Incubation: Incubate the Transwell plates at 37°C with gentle shaking for a specific time course (e.g., 30, 60, 90, 120 minutes).
-
Sampling: At each time point, collect an aliquot from the basolateral chamber to measure the amount of transported substrate.
-
Quantification: Measure the radioactivity in the collected samples using a liquid scintillation counter.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate. For inhibition studies, determine the effect of glycocholic acid on the transport of the radiolabeled substrate to calculate the IC50.
Visualizations
The following diagrams illustrate key concepts related to the application of glycocholic acid in studying bile acid transporters.
Caption: Enterohepatic circulation of glycocholic acid.
Caption: Workflow for an NTCP-mediated uptake assay.
Caption: Mechanism of BSEP inhibition leading to cholestasis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Treatment of bile acid amidation defects with glycocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]
- 4. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Bile acid transporters in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery [frontiersin.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Mechanisms of Hepatic Cholestatic Drug Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multitasking Na+/Taurocholate Cotransporting Polypeptide (NTCP) as a Drug Target for HBV Infection: From Protein Engineering to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interaction of Native Bile Acids with Human Apical Sodium Dependent Bile Acid Transporter (hASBT): Influence of Steroidal Hydroxylation Pattern and C-24 Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The human bile salt export pump: characterization of substrate specificity and identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bile acid transport in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating Hepatobiliary Transport with 18F-Labeled Bile Acids: The Effect of Radiolabel Position and Bile Acid Structure on Radiosynthesis and In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Glycocholic acid hydrate solubility issues in aqueous solutions
Technical Support Center: Glycocholic Acid Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is the glycine conjugate of cholic acid, a primary bile acid. It plays a crucial role in the emulsification and absorption of fats in the digestive system.[1] In research and pharmaceutical development, it is used for its ability to enhance the solubility and bioavailability of poorly soluble drugs.[1][2] However, glycocholic acid itself is sparingly soluble in aqueous buffers, which can pose a significant challenge during experimental setup and formulation development.[3]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Several key properties influence the solubility of this compound. Its pKa is approximately 3.8 to 4.4.[4][5] This means that its solubility is highly dependent on the pH of the solution. Below its pKa, it exists predominantly in its less soluble protonated (acid) form, while above the pKa, it is in its more soluble deprotonated (salt) form. Additionally, it is an amphiphilic molecule that can form micelles in solution above a certain concentration, known as the critical micelle concentration (CMC), which is approximately 7.1 mM.[5]
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
Directly dissolving this compound in water or PBS can be difficult, especially at higher concentrations, due to its low aqueous solubility.[3][6][7] It is generally recommended to first dissolve it in an organic solvent or to use a specific protocol involving pH adjustment or co-solvents.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).
-
Cause: The pH of the aqueous buffer may be too low (close to or below the pKa of glycocholic acid), or the concentration you are trying to achieve exceeds its aqueous solubility limit.
-
Solution 1: pH Adjustment:
-
Prepare a slurry of the this compound in your desired aqueous buffer.
-
Slowly add a base (e.g., 1 M NaOH) dropwise while stirring to raise the pH above 7. This will convert the glycocholic acid to its more soluble salt form.
-
Monitor the pH to ensure it remains within the desired range for your experiment.
-
-
Solution 2: Use of an Organic Co-solvent:
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent first. Common choices include DMSO, ethanol, or dimethyl formamide (DMF).[3]
-
Once fully dissolved, slowly add this stock solution to your aqueous buffer with vigorous stirring.
-
Be aware of the final concentration of the organic solvent in your solution, as it may affect your experimental system. It is recommended not to store the aqueous solution for more than one day.[3]
-
Issue 2: After initial dissolution, a precipitate forms in my this compound solution upon standing or after addition to cell culture media.
-
Cause: This can be due to a shift in pH, temperature changes, or interactions with components in the cell culture media, such as divalent cations (e.g., Ca²⁺, Mg²⁺).[8][9] High concentrations of salts in the media can also lead to "salting out" of the glycocholic acid.[9]
-
Troubleshooting Steps:
-
Verify pH: Check the pH of the final solution. If it has dropped, it may cause precipitation.
-
Temperature: Avoid repeated freeze-thaw cycles, which can promote precipitation.[9] If the solution has been refrigerated, gently warm it to 37°C and sonicate to try and redissolve the precipitate.[10]
-
Media Compatibility: When adding a concentrated stock of glycocholic acid to complex media, add it slowly while stirring to allow for gradual dilution and minimize localized high concentrations that can trigger precipitation.
-
Component Order: When preparing complex solutions, the order of addition can be critical. For instance, calcium salts are prone to precipitation.[9]
-
Quantitative Data
Table 1: Solubility of Glycocholic Acid in Various Solvents
| Solvent | Solubility | Reference |
| Water (20°C) | 329.9 mg/L | [6] |
| Water (15°C) | 0.33 g/L | [4] |
| Boiling Water | 8.3 g/L | [4] |
| Ethanol | ~1 mg/mL | [3] |
| DMSO | ~10 mg/mL to 93 mg/mL | [3] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [3] |
Table 2: Physicochemical Properties of Glycocholic Acid
| Property | Value | Reference |
| Molecular Weight | 465.62 g/mol | [4] |
| pKa | 3.8 - 4.4 | [4][5] |
| Critical Micelle Concentration (CMC) | 7.1 mM | [5] |
Experimental Protocols
Protocol 1: Solubilization using an Organic Solvent
This protocol is suitable for preparing a stock solution of glycocholic acid that can be diluted into aqueous buffers.
-
Weigh the desired amount of this compound powder.
-
Add a minimal volume of DMSO to the powder. For example, to prepare a 10 mg/mL stock solution.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
For use in aqueous solutions, dilute the stock solution dropwise into the desired buffer while stirring. For example, to achieve a final concentration of 0.2 mg/mL in PBS, add 20 µL of the 10 mg/mL DMSO stock to 980 µL of PBS.
-
It is recommended to use the freshly prepared aqueous solution and not to store it for more than a day.[3]
Protocol 2: Solubilization using Co-solvents for In Vivo Studies
This protocol is adapted for preparing formulations for animal studies and may not be suitable for all in vitro applications.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Glycocholic acid signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 5. Glycochenodeoxycholic acid induces stemness and chemoresistance via the STAT3 signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 10. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycocholic Acid Hydrate Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Glycocholic acid hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a formulation?
A1: The stability of this compound can be influenced by several factors, including:
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pH: this compound is susceptible to hydrolysis, especially in acidic or alkaline conditions. The amide bond can be cleaved, leading to the formation of cholic acid and glycine.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Moisture: As a hydrate, the water content is crucial to its crystal structure. Exposure to high humidity or excessive drying can lead to physical instability, such as deliquescence or conversion to an anhydrous form, which may have different solubility and stability profiles.
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Light: Exposure to UV light can potentially lead to photodegradation. It is recommended to protect formulations from light.[1]
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Excipients: Interactions with excipients can impact stability. For example, hygroscopic excipients may compete for water, affecting the hydration state of the API.[2] Reactive impurities in excipients can also lead to degradation.
Q2: My this compound formulation shows a decrease in potency over time. What could be the cause?
A2: A decrease in potency is likely due to chemical degradation. The most probable cause is hydrolysis of the amide linkage, especially if the formulation has a pH outside the optimal stability range. To troubleshoot this, you should:
-
Verify the pH of your formulation: Ensure the pH is within a stable range, which for many bile acid conjugates is near neutral.
-
Analyze for degradants: Use a stability-indicating analytical method, such as HPLC, to identify and quantify degradation products like cholic acid and glycine.
-
Review your excipient selection: Check for potential incompatibilities between this compound and the excipients used.
-
Evaluate storage conditions: Ensure the formulation is stored at the recommended temperature and protected from light and moisture.
Q3: I am observing changes in the physical appearance of my solid formulation (e.g., clumping, discoloration). What could be the reason?
A3: Changes in physical appearance often point to physical instability.
-
Clumping or caking can be due to moisture absorption (hygroscopicity). This can be exacerbated by hygroscopic excipients or improper storage in humid conditions.
-
Discoloration might indicate a chemical degradation process. For instance, the Maillard reaction can occur between a primary amine (if present in another API or excipient) and a reducing sugar, leading to browning.[3]
To address these issues, consider using excipients with low hygroscopicity, controlling the manufacturing environment's humidity, and using moisture-protective packaging.
Q4: How can I select appropriate excipients to ensure the stability of this compound?
A4: When selecting excipients, consider the following:
-
Compatibility: Conduct forced degradation studies with binary mixtures of this compound and each excipient to identify any interactions.
-
Hygroscopicity: Choose excipients with low hygroscopicity to minimize water uptake in the final formulation.[2]
-
pH modification: Use buffering agents to maintain the pH of the formulation in the optimal range for stability.
-
Purity: Use high-purity excipients with low levels of reactive impurities.
Troubleshooting Guide
Issue 1: Rapid Degradation in Aqueous Formulations
Symptoms:
-
Significant drop in this compound concentration in a short period.
-
Appearance of new peaks corresponding to cholic acid and glycine in the chromatogram.
-
Shift in the pH of the formulation.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate pH | Determine the pH of maximum stability through a pH-rate profile study. Adjust and buffer the formulation to this pH. For many compounds, a pH range of 4-8 is often targeted. |
| High Temperature | Store the formulation at recommended temperatures (e.g., refrigerated or room temperature). Avoid exposure to heat. |
| Reactive Excipients | Perform compatibility studies with individual excipients. Replace any excipient that is found to promote degradation. |
Issue 2: Physical Instability in Solid Formulations
Symptoms:
-
Powder caking or clumping.
-
Changes in dissolution profile.
-
Alteration in crystal form detected by XRPD.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Moisture Uptake | Manufacture and store the product in a low-humidity environment. Use moisture-protective packaging (e.g., blister packs with aluminum foil). Select less hygroscopic excipients. |
| Dehydration/Hydration Changes | Control the water activity of the formulation. Avoid excipients that can significantly alter the hydration state of this compound.[2] |
| Incompatible Excipients | Certain excipients can induce phase transformations. Screen excipients for their impact on the solid-state properties of this compound.[2] |
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound in an Aqueous Buffer System at 40°C
| pH | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | Degradation (%) | Major Degradant |
| 3.0 | 10.0 | 7.5 | 25.0 | Cholic Acid |
| 5.0 | 10.0 | 9.8 | 2.0 | Cholic Acid |
| 7.0 | 10.0 | 9.9 | 1.0 | Cholic Acid |
| 9.0 | 10.0 | 8.2 | 18.0 | Cholic Acid |
Table 2: Hypothetical Impact of Excipients on the Stability of this compound in a Solid Formulation at 40°C/75% RH for 3 Months
| Excipient | Initial Assay (%) | Assay after 3 months (%) | Physical Appearance |
| Microcrystalline Cellulose | 99.8 | 98.5 | No change |
| Lactose Monohydrate | 99.9 | 95.2 | Slight browning |
| Mannitol | 99.7 | 99.1 | No change |
| Polyvinylpyrrolidone (PVP) | 99.8 | 97.0 | Slight clumping |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a method for the simultaneous determination of this compound and its primary degradant, cholic acid.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard.
-
Cholic acid reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
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Purified water.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (Glycocholic acid): Accurately weigh and dissolve about 25 mg of this compound reference standard in a 25 mL volumetric flask with a 50:50 mixture of water and methanol (diluent).
-
Standard Stock Solution (Cholic acid): Accurately weigh and dissolve about 10 mg of cholic acid reference standard in a 50 mL volumetric flask with the diluent.
-
Working Standard Solution: Prepare a mixed working standard containing approximately 50 µg/mL of Glycocholic acid and 10 µg/mL of cholic acid by diluting the stock solutions with the diluent.
-
Sample Solution: Prepare the formulation sample to a target concentration of approximately 50 µg/mL of this compound using the diluent. Filter through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photodegradation: Expose the drug substance to UV light (254 nm) and visible light for 7 days.
Analyze all stressed samples alongside a non-stressed control to evaluate the specificity of the method.
Visualizations
Caption: Workflow for HPLC Stability Analysis of this compound.
Caption: Primary Degradation Pathway of this compound.
References
Troubleshooting Glycocholic acid hydrate precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycocholic acid hydrate in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. What is the most common cause of this?
A1: The most frequent cause of this compound precipitation is its low solubility in aqueous solutions, including most cell culture media. Direct addition of the powdered form to your medium will likely result in insolubility and precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock solution into your final culture medium.
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: DMSO is the most recommended solvent for preparing stock solutions of this compound for cell culture experiments. It allows for a high concentration stock to be prepared, which can then be diluted to the desired working concentration in your cell culture medium. Ethanol can also be used, but the solubility is lower compared to DMSO.
Q3: I observed precipitation even after preparing a DMSO stock solution. What could be the issue?
A3: Several factors could contribute to precipitation even when using a DMSO stock:
-
Final Concentration: The final concentration of this compound in your cell culture medium may be too high, exceeding its solubility limit in the aqueous environment.
-
Media Components: Cell culture media contain various ions, such as calcium (Ca²⁺), which can interact with bile acids and lead to the formation of insoluble salts.[1]
-
pH of the Medium: The solubility of glycine-conjugated bile acids like glycocholic acid can be pH-dependent.[2][3] While most cell culture media are buffered around neutral pH, slight variations could influence solubility.
-
Inadequate Mixing: When adding the DMSO stock to the medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Q4: Does the presence of serum in the culture medium affect the solubility of this compound?
A4: The presence of serum can have a variable effect. Serum proteins, such as albumin, can bind to bile acids, which may either increase their apparent solubility or, in some cases, contribute to the formation of complexes that could precipitate. It is advisable to test the solubility of your desired concentration of this compound in your specific basal medium with and without serum supplementation.
Troubleshooting Guide
Issue: Precipitation upon addition of this compound DMSO stock to cell culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Final concentration is too high | Decrease the final working concentration of this compound in the cell culture medium. | A clear solution with no visible precipitate. |
| Interaction with media components (e.g., Calcium) | If possible, use a custom medium with a lower calcium concentration for your experiment. Alternatively, prepare the final solution by adding the this compound stock to the medium immediately before use and observe for any time-dependent precipitation. | Reduced or delayed precipitation. |
| Poor mixing technique | When adding the DMSO stock to the medium, vortex or gently swirl the medium to ensure rapid and uniform distribution. | A homogenous, clear solution is formed. |
| DMSO concentration is too high | Ensure the final concentration of DMSO in your cell culture medium does not exceed a level toxic to your cells (typically <0.5%). High DMSO concentrations can also alter the solubility of media components. | A clear solution is maintained, and cell viability is not compromised. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 483.63 g/mol | [4] |
| Solubility in Water | Limited | [5] |
| Solubility in DMSO | ~55 mg/mL (113.72 mM) | [4] |
| Solubility in Ethanol | ~1 mg/mL | [6] |
| Solubility in 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, conical tube
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 50 mM).
-
To aid dissolution, sonicate the solution in a water bath until the powder is completely dissolved.[4]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogenous.
-
In a sterile tube, add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final working concentration.
-
Immediately and thoroughly mix the working solution by gentle inversion or vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution for your cell culture experiments immediately. It is not recommended to store the aqueous working solution for more than a day.[6]
-
Signaling Pathways and Workflows
Signaling Pathway of Glycocholic Acid
Glycocholic acid is known to activate two key receptors involved in bile acid signaling: the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein-coupled receptor 5 (TGR5), a membrane-bound receptor.
Caption: Glycocholic acid signaling through FXR and TGR5 pathways.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. The role of calcium precipitation in the sulfoglycolithocholate-induced cholestasis of the bile fistula hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 3. In vitro studies of gallstone dissolution using bile salt solutions and heparinized saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Glycocholic Acid Hydrate Concentration for Micelle Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of glycocholic acid hydrate for micelle formation in their experiments.
Frequently Asked Questions (FAQs)
1. What is the critical micelle concentration (CMC) of this compound?
The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles form. For sodium glycocholate, the sodium salt of glycocholic acid, the CMC has been determined using various noninvasive methods. At 25°C with an ionic strength adjusted to 0.10 M with NaCl, the CMC has been reported as follows:
| Experimental Method | CMC (mM) |
| Potentiometry | 3.5[1][2] |
| Derivative Spectrophotometry | 4.2[1][2] |
| Light Scattering | 2.8[1][2] |
It is important to note that the CMC value can be influenced by the experimental method used.[1][2]
2. How do experimental conditions affect the CMC of this compound?
Several factors can influence the CMC of this compound:
-
Ionic Strength: Increasing the ionic strength of the solution, for instance by adding NaCl, generally leads to a decrease in the CMC of ionic surfactants like glycocholic acid.[1] This is because the added electrolytes shield the electrostatic repulsion between the charged head groups of the glycocholic acid molecules, facilitating micelle formation at a lower concentration.
NaCl Concentration (M) CMC of Sodium Glycocholate (mM) - Potentiometry 0.10 3.5[1] 0.15 Not explicitly found for GCA, but trend shows decrease 0.20 Lower than at 0.10 M[1] -
Temperature: For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature. It initially decreases to a minimum value and then increases as the temperature rises further.[3][4] This behavior is a result of the interplay between the temperature's effect on the hydrophobic interactions driving micellization and the disruption of structured water around the hydrophobic parts of the surfactant.
-
pH: The pH of the solution can significantly impact the CMC of glycocholic acid because it affects the ionization of the carboxylic acid and hydroxyl groups on the steroid nucleus. The pKa of the carboxyl group of glycine-conjugated bile acids is approximately 3.9.[5] Changes in pH will alter the charge of the glycocholic acid molecule, thereby influencing the electrostatic interactions between molecules and affecting the CMC.
3. What are common techniques to determine the CMC of this compound?
Several methods can be employed to determine the CMC of bile salts like glycocholic acid.[6] These can be broadly categorized as invasive (requiring a probe) and non-invasive methods.
-
Non-invasive methods:
-
Invasive methods:
-
Fluorescence Spectroscopy (using probes like pyrene)[7]
-
Troubleshooting Guide
This guide addresses common issues encountered during this compound micelle formation experiments.
Issue 1: Inconsistent or non-reproducible CMC values.
| Possible Cause | Troubleshooting Step |
| Impure this compound: Contaminants can significantly alter the CMC. | Ensure the purity of the this compound using analytical techniques like HPLC. Use high-purity grade material. |
| Inaccurate Concentration of Stock Solution: Errors in weighing or dissolution will lead to incorrect final concentrations. | Prepare stock solutions carefully using a calibrated analytical balance. Ensure complete dissolution of the this compound, using gentle heating or sonication if necessary, followed by cooling to the experimental temperature. |
| Fluctuations in Experimental Temperature: Temperature has a significant effect on the CMC of ionic surfactants. | Use a temperature-controlled water bath or chamber to maintain a constant temperature throughout the experiment. |
| Variability in pH: The pH of the solution can affect the ionization state of glycocholic acid. | Prepare all solutions using a buffer system to maintain a constant pH. Measure and record the pH of the final solutions. |
| Probe-Induced Micellization (for fluorescence methods): The fluorescent probe itself can sometimes influence micelle formation. | Use the lowest possible concentration of the fluorescent probe that still provides a good signal-to-noise ratio. |
Issue 2: Precipitation or turbidity in the solution.
| Possible Cause | Troubleshooting Step |
| Low pH: Glycocholic acid is a weak acid and may precipitate at pH values below its pKa (around 3.9). | Ensure the pH of your solution is sufficiently above the pKa to maintain the solubility of the deprotonated form. |
| Presence of Divalent Cations: Ions like Ca²⁺ or Mg²⁺ can form insoluble salts with bile acids. | Use deionized, distilled water for all solutions. If buffers are used, ensure they do not contain interfering divalent cations. |
| Concentration Exceeds Solubility Limit: At a given pH and temperature, there is a maximum solubility for glycocholic acid. | Check the solubility of glycocholic acid under your specific experimental conditions. You may need to adjust the pH or temperature. |
Issue 3: Difficulty in interpreting CMC determination data.
| Possible Cause | Troubleshooting Step | | Gradual Micellization: Bile salts often exhibit a gradual micellization process over a concentration range rather than at a sharp, single CMC.[2] | Be aware that the transition in the plotted data (e.g., surface tension vs. concentration) may be less abrupt than for other surfactants. Use appropriate data analysis methods to determine the onset of micellization. | | Multiple Aggregation Steps: Some bile salts can form preliminary aggregates before the primary micelles, leading to multiple inflection points in the data.[8] | Carefully analyze the entire concentration range. Advanced data fitting models may be necessary to interpret multiple aggregation steps. | | Issues with Dynamic Light Scattering (DLS): DLS can be sensitive to dust and the presence of larger aggregates, leading to inaccurate size measurements. | Filter all solutions through an appropriate syringe filter (e.g., 0.22 µm) before measurement. Ensure cuvettes are clean. Be aware that DLS measures the mutual diffusion coefficient, which includes contributions from monomers and counterions, not just the micelles.[9] |
Experimental Protocols
Protocol 1: CMC Determination by Fluorescence Spectroscopy using Pyrene Probe
This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. Pyrene exhibits a higher fluorescence intensity in the nonpolar interior of micelles compared to the polar aqueous environment.
Materials:
-
This compound
-
Pyrene (high purity, fluorescence grade)
-
Methanol or Acetone (spectroscopic grade, for pyrene stock solution)
-
Buffer solution of desired pH and ionic strength
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene: Dissolve a small amount of pyrene in methanol or acetone to prepare a concentrated stock solution (e.g., 1 mM).
-
Prepare a stock solution of this compound: Accurately weigh this compound and dissolve it in the desired buffer to prepare a concentrated stock solution (e.g., 50 mM).
-
Prepare a series of glycocholic acid solutions: Prepare a series of dilutions of the glycocholic acid stock solution in the buffer. The concentration range should span the expected CMC.
-
Add pyrene to each solution: Add a small aliquot of the pyrene stock solution to each glycocholic acid dilution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid influencing micellization. Ensure the final concentration of the organic solvent from the pyrene stock is minimal (e.g., <0.1%).
-
Equilibrate the samples: Allow the solutions to equilibrate for a period (e.g., 30 minutes to a few hours) at a constant temperature.
-
Measure fluorescence: Set the excitation wavelength of the fluorometer to approximately 335 nm. Record the emission spectra from approximately 350 nm to 500 nm.
-
Data Analysis: Plot the fluorescence intensity at a specific emission wavelength (e.g., the peak around 373 nm or 384 nm) as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the resulting sigmoidal curve. Alternatively, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) can be plotted against the concentration, as this ratio is sensitive to the polarity of the pyrene environment.
Protocol 2: CMC Determination by Surface Tensiometry (Wilhelmy Plate Method)
This method measures the surface tension of a solution, which decreases as the concentration of a surfactant increases until the CMC is reached, after which the surface tension remains relatively constant.
Materials:
-
This compound
-
Buffer solution of desired pH and ionic strength
-
Tensiometer with a Wilhelmy plate (typically platinum)
-
Glass vessel for the sample
Procedure:
-
Prepare a stock solution of this compound: Prepare a concentrated stock solution of this compound in the desired buffer as described in Protocol 1.
-
Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.
-
Clean the Wilhelmy plate: The platinum plate must be meticulously cleaned to ensure a zero contact angle. This is often done by flaming the plate with a Bunsen burner until it glows red-hot.
-
Measure the surface tension of the buffer: Measure the surface tension of the pure buffer solution.
-
Perform automated titration (if available):
-
Place a known volume of the buffer in the sample vessel.
-
Use an automated dispenser to incrementally add the concentrated glycocholic acid stock solution.
-
The instrument will measure the surface tension after each addition, allowing for an automated plot of surface tension versus concentration.
-
-
Perform manual measurements (if automation is not available):
-
Prepare a series of glycocholic acid solutions with increasing concentrations in the buffer.
-
Measure the surface tension of each solution, ensuring the plate is cleaned between measurements.
-
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration. The CMC is determined as the concentration at the point of intersection of the two linear regions of the plot (the steeply decreasing part and the plateau).
Visualizations
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Caption: Troubleshooting logic for GCA micelle formation experiments.
References
- 1. bdigital.ufp.pt [bdigital.ufp.pt]
- 2. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of bile salt critical micellization concentration on the road to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study [mdpi.com]
- 8. Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Common experimental errors with Glycocholic acid hydrate and how to avoid them
Welcome to the technical support center for Glycocholic acid hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding common experimental errors and troubleshooting issues that may arise when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a biologically significant bile acid, formed in the liver by the conjugation of cholic acid with the amino acid glycine.[1] It plays a crucial role in the emulsification and absorption of fats and fat-soluble vitamins in the intestine.[2] In research, it is widely used for studying bile acid metabolism, liver function, and metabolic diseases.[2][3] It also serves as a signaling molecule, activating receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[1] Additionally, its detergent properties make it useful in drug formulation to enhance the solubility and bioavailability of poorly soluble compounds.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored desiccated at 2-8°C or -20°C.[5][6] Stock solutions prepared in organic solvents like DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[7][8] Aqueous solutions are less stable and it is recommended to prepare them fresh and not store them for more than one day.[9] When handling the powder, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, as it can cause skin and eye irritation.[5][9]
Q3: In which solvents is this compound soluble?
Glycocholic acid is soluble in organic solvents such as Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[9] It is sparingly soluble in aqueous buffers.[9] For experiments in aqueous systems, it is best practice to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it into the aqueous buffer or cell culture medium to the final desired concentration.[9]
Q4: Can Glycocholic acid interfere with common cell-based assays?
Yes, like other bile acids, Glycocholic acid can exhibit cytotoxic effects at high concentrations. The specific toxic concentration can vary significantly between cell types. For example, it has been shown to be non-toxic to RAW 264.7 macrophage cells at concentrations up to 4000 µM, while other bile acids are toxic at 500 µM.[10] In HepG2 liver cells, concentrations of 750µM preserved over 74% cell viability after 4 hours.[11] However, in some pancreatic cancer cell lines, it has shown inhibitory effects on proliferation.[12][13] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and experimental duration. Furthermore, at certain concentrations, it may increase metabolic activity, which could affect the readout of viability assays like the MTT assay, potentially giving results over 100% of control.[11]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Cell Culture Media
Question: I dissolved my this compound in DMSO, then diluted it into my cell culture medium. Now the medium is cloudy/has a precipitate. What went wrong and how can I fix it?
Answer: This is a common issue related to the low aqueous solubility of Glycocholic acid. The problem often arises when a highly concentrated DMSO stock is diluted too quickly into the aqueous medium, causing the compound to crash out of solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations (>1%) can be toxic to cells and may not be necessary.[14] | Aim for a final DMSO concentration of 0.1% or less in your culture medium. This requires making a more dilute intermediate stock solution if necessary. |
| Rapid Dilution | Adding a small volume of concentrated DMSO stock directly into a large volume of cold medium can cause localized high concentrations and rapid precipitation. | Warm the cell culture medium to 37°C before adding the Glycocholic acid stock. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even mixing.[15] |
| Component Reaction | Cell culture media are complex mixtures. The addition of a new compound can sometimes cause salts or proteins to precipitate, especially in serum-free formulations.[16][17] | Prepare the final solution in a small volume of medium first to check for precipitation before treating your entire cell culture. If issues persist, consider using a different basal medium or adding a biocompatible solubilizer like Pluronic® F-127.[14] |
| Incorrect Stock Preparation | If the initial DMSO stock was not fully dissolved, the undissolved particles will be visible upon dilution into the medium.[18] | Ensure the Glycocholic acid is completely dissolved in DMSO before use. Gentle warming (to 37°C) and sonication can aid dissolution.[3][8] |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Question: My results vary significantly between experiments, even when I follow the same protocol. What could be the cause?
Answer: Variability in results can stem from several factors related to the preparation, storage, and application of this compound.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Stock Solution Degradation | Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound and water absorption by the DMSO, reducing solubility.[7][8] | Aliquot your stock solution into single-use volumes after preparation and store at -80°C. Discard any unused portion of a thawed aliquot. |
| Inaccurate Pipetting | Given the small volumes often used for stock solutions, minor pipetting errors can lead to significant variations in the final concentration.[18] | Use properly calibrated pipettes and choose a pipette with a nominal volume closest to the volume you are dispensing. Pre-wet the pipette tip with the solution before transferring.[18] |
| Incomplete Dissolution | If the compound is not fully dissolved in the stock solution, the actual concentration will be lower than calculated, leading to inconsistent dosing.[18] | Visually inspect your stock solution to ensure there are no visible particles. If unsure, briefly centrifuge the tube and check for a pellet. Use sonication or gentle warming if needed to fully dissolve the compound.[3][8] |
| Cell Passage Number/Health | The response of cells to a stimulus can change as they are passaged. Senescent or unhealthy cells will respond differently than robust, low-passage cells. | Use cells within a consistent and low passage number range for all experiments. Always check cell viability and morphology before starting an experiment. |
Data and Protocols
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Solvent/Conditions | Value | Reference(s) |
| Solubility | DMSO | ~55-100 mg/mL (114-215 mM) | [3][7][8] |
| DMF | ~10 mg/mL | [9] | |
| Ethanol | ~1 mg/mL | [9] | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [9] | |
| Critical Micelle Concentration (CMC) | 25°C, 0.10 M NaCl | ~7.1 mM | [1][4] |
| Recommended Storage (Powder) | Desiccated | 2-8°C or -20°C | [6] |
| Recommended Storage (Stock in DMSO) | Aliquoted | -20°C (1 month), -80°C (6 months) | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials: this compound (MW: 465.62 g/mol , anhydrous basis), sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: To make a 100 mM solution, you need 46.56 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Under sterile conditions, weigh out 46.56 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO. c. Vortex thoroughly to dissolve. If dissolution is slow, the tube can be gently warmed to 37°C or placed in an ultrasonic bath for a few minutes.[8] d. Visually confirm that all solid has dissolved. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. f. Store the aliquots at -80°C for long-term use.[7]
Protocol 2: Cell Culture Dosing (In Vitro)
-
Objective: To treat cultured cells with a final concentration of 100 µM Glycocholic acid.
-
Materials: 100 mM Glycocholic acid DMSO stock, pre-warmed (37°C) cell culture medium.
-
Procedure: a. Calculate the required volume of stock solution. For a final concentration of 100 µM (0.1 mM), you need to perform a 1:1000 dilution of the 100 mM stock. For every 1 mL of medium, you will add 1 µL of the stock. b. Aspirate the old medium from your cells. c. Add the appropriate volume of fresh, pre-warmed medium to your cells. d. Add the calculated volume of the 100 mM stock solution dropwise to the medium while gently swirling the plate/flask to ensure immediate and thorough mixing. e. The final concentration of DMSO in the medium will be 0.1%. Prepare a vehicle control by adding the same volume of pure DMSO to a separate set of cells. f. Return the cells to the incubator for the desired treatment period.
Protocol 3: Preparation of Dosing Solution for Animal Studies (In Vivo)
-
Objective: To prepare a 2 mg/mL dosing solution for oral gavage or injection. This formulation is for reference and may require optimization.[3]
-
Materials: this compound, DMSO, PEG300, Tween® 80, sterile saline (0.9% NaCl).
-
Procedure: a. Prepare a stock solution of Glycocholic acid in DMSO (e.g., 20 mg/mL). b. In a sterile tube, add the solvents sequentially in the following volumetric ratio:
- 10% DMSO: Add the appropriate volume of your Glycocholic acid/DMSO stock.
- 40% PEG300: Add PEG300 and mix thoroughly until the solution is clear.
- 5% Tween® 80: Add Tween® 80 and mix until the solution is clear.
- 45% Saline: Add sterile saline to reach the final volume and mix thoroughly. c. The final concentration of Glycocholic acid will be 2 mg/mL. d. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] e. It is strongly recommended to use this working solution immediately after preparation.[3]
Protocol 4: Analytical HPLC Method for Quantification
-
Objective: To separate and quantify Glycocholic acid from a sample mixture. This is a general method and may require optimization.[5]
-
Instrumentation & Reagents:
-
HPLC System: With UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Acetate buffer.
-
Mobile Phase B: Methanol.
-
Isocratic Elution: 30:70 (v/v) mixture of Mobile Phase A and B.
-
-
Procedure: a. Prepare standards of known Glycocholic acid concentrations in the mobile phase. b. Prepare the sample, ensuring it is filtered before injection. c. Set the HPLC parameters:
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 205 nm.
- Injection Volume: 10-20 µL. d. Run the standards to generate a calibration curve. e. Inject the sample and quantify the Glycocholic acid peak based on its retention time and the calibration curve.
Signaling Pathways and Workflows
The following diagrams illustrate key processes involving Glycocholic acid.
Caption: General experimental workflow for using Glycocholic acid.
Caption: Simplified TGR5 signaling pathway activated by Glycocholic acid.
Caption: Simplified FXR nuclear receptor pathway activated by Glycocholic acid.
References
- 1. 360512, Glycocholic Acid, Sodium Salt, 863-57-0, Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of bile acids on the expression of MRP3 and MRP4: An In vitro study in HepG2 cell line | Annals of Hepatology [elsevier.es]
- 12. Effects of bile acids on proliferation and ultrastructural alteration of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
- 14. researchgate.net [researchgate.net]
- 15. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 18. b-ac.co.uk [b-ac.co.uk]
Glycocholic acid hydrate degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of glycocholic acid hydrate.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its appearance?
This compound is the glycine conjugate of cholic acid, a primary bile acid.[1] It is a white to off-white crystalline powder.[2]
2. What are the recommended storage conditions for this compound powder?
For optimal stability, this compound in its solid form should be stored under controlled conditions. Specific temperatures may vary by manufacturer, but general recommendations are summarized below.
| Storage Condition | Temperature Range | Duration | Reference(s) |
| Freezer | -20°C | Up to 3 years | [3] |
| Refrigerator | 0-8°C | Long-term | [2] |
| Room Temperature | Ambient | Short-term | [4] |
3. How should I store solutions of this compound?
Aqueous solutions of this compound are not recommended for storage for more than one day. For solutions prepared in organic solvents like DMSO, storage at -80°C is recommended for up to one year, and at -20°C for up to one month.[3]
4. What solvents can be used to dissolve this compound?
This compound has limited solubility in water but is soluble in hot water.[5] It is readily soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Sonication may be recommended to aid dissolution.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Problem: The this compound powder has changed color (e.g., yellowing).
-
Possible Cause: This may indicate degradation of the product, potentially due to exposure to light, heat, or reactive atmospheric components.
-
Solution:
-
Discard the product as its purity is compromised.
-
Ensure that new product is stored in a tightly sealed, light-resistant container at the recommended temperature.
-
Problem: I am observing a tailing peak for glycocholic acid during HPLC analysis.
-
Possible Cause: Tailing peaks in HPLC can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or column overload. Bile acids have pKa values in the range of 4.5-5.0, and a mobile phase pH close to this can cause peak tailing.[6]
-
Solution:
-
Adjust Mobile Phase pH: Using a buffer with a pH well below the pKa of glycocholic acid (e.g., acidic conditions with 0.1% trifluoroacetic acid) can improve peak shape.[6]
-
Optimize Mobile Phase Composition: Try adding more water to the acetonitrile or using a methanol/acetonitrile blend.[6]
-
Consider an Organic Modifier: While triethylamine can sometimes resolve tailing, it can also affect column stability at basic pHs.[6]
-
Check for Column Overload: Reduce the concentration of the injected sample.
-
Problem: My this compound is not dissolving completely in an aqueous buffer.
-
Possible Cause: this compound has low solubility in water.[5]
-
Solution:
-
First, dissolve the this compound in a small amount of DMSO.
-
Then, add the aqueous buffer to the DMSO solution while vortexing to the desired final concentration.
-
Gentle heating and sonication can also aid in dissolution.[3]
-
Problem: I am seeing unexpected cell toxicity in my cell culture experiments with glycocholic acid.
-
Possible Cause: While used in research, high concentrations of bile acids can be cytotoxic, leading to membrane damage and apoptosis.[7][8] The purity of the this compound is also critical, as impurities could be toxic.
-
Solution:
-
Titrate the Concentration: Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
-
Ensure Purity: Use high-purity (≥99% HPLC) this compound.[2]
-
Check for Contamination: Ensure your cell cultures are not contaminated with bacteria, fungi, or mycoplasma, as this can exacerbate cytotoxicity.[]
-
Degradation Pathways
This compound can degrade through two primary chemical pathways: hydrolysis of the amide bond and oxidation of the steroid nucleus.
Hydrolysis
The amide bond linking cholic acid and glycine is susceptible to hydrolysis, particularly under strong acidic or basic conditions and with heat. This reaction cleaves the molecule into its constituent parts: cholic acid and glycine.[5][10][11][12]
Oxidation
The hydroxyl groups on the steroid nucleus of glycocholic acid can be oxidized to form keto-derivatives. The reactivity of these hydroxyl groups is generally C7 > C12 > C3.[13] Oxidation can be induced by strong oxidizing agents or certain enzymatic processes.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[14]
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffers (e.g., phosphate or acetate)
-
HPLC system with UV or ELSD detector[15]
-
Photostability chamber
-
Oven
3. Experimental Workflow:
References
- 1. Glycocholic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of glycocholic acid on the growth, membrane permeability, conjugation and antibiotic susceptibility of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 12. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Glycocholic Acid Hydrate-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting Glycocholic acid (GCA) hydrate-induced cytotoxicity in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of glycocholic acid hydrate-induced cytotoxicity?
A1: Glycocholic acid (GCA), a primary conjugated bile acid, can induce cytotoxicity, primarily through the induction of apoptosis (programmed cell death). At elevated concentrations, as seen in cholestatic conditions, GCA can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This involves the activation of key initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, leading to cell death. Furthermore, GCA can induce stress in the endoplasmic reticulum (ER), contributing to the apoptotic cascade.[1][2]
Q2: Which in vitro models are most suitable for studying GCA-induced cytotoxicity?
A2: The choice of in vitro model is critical for obtaining clinically relevant data. While various liver cell lines are used, the HepaRG cell line is highly recommended. HepaRG cells are a human-derived hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells, forming a polarized monolayer with functional bile canaliculi. This makes them a more physiologically relevant model for studying cholestasis and bile acid toxicity compared to undifferentiated hepatoma cell lines like HepG2.[3][4][5] Primary human hepatocytes are considered the gold standard but are often limited by availability and variability.
Q3: What are the primary methods to prevent GCA-induced cytotoxicity in vitro?
A3: The most common and effective method to counteract GCA-induced cytotoxicity is the co-incubation with hydrophilic bile acids, particularly Ursodeoxycholic acid (UDCA) and its taurine conjugate, Tauroursodeoxycholic acid (TUDCA) . These less hydrophobic bile acids have cytoprotective effects.[6][7][8] Their mechanisms of action include:
-
Inhibition of apoptosis: UDCA and TUDCA can suppress the apoptotic cascade initiated by toxic bile acids.[7][8]
-
Stabilization of cell membranes: Their hydrophilic nature helps to stabilize cellular and mitochondrial membranes, preventing disruption by the detergent action of hydrophobic bile acids.
-
Modulation of signaling pathways: They can activate cell survival signaling pathways.
Q4: How can I measure GCA-induced cytotoxicity in my experiments?
A4: Several standard assays can be used to quantify cytotoxicity. The most common are:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[3][9][10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A decrease in metabolic activity reflects a reduction in cell viability.
Q5: What are the key signaling molecules to investigate when studying GCA-induced apoptosis?
A5: When investigating the molecular mechanisms of GCA-induced apoptosis, key proteins to analyze include:
-
Caspases: Measurement of the activation (cleavage) of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) is crucial.
-
Bcl-2 family proteins: The balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) is a critical determinant of cell fate. GCA can alter the expression of these proteins to favor apoptosis.[8][11][12][13]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High background in LDH assay. | Serum in the culture medium contains LDH, leading to false-positive results. | Use serum-free medium during the GCA treatment and LDH measurement period. Include a "medium only" control to determine the background LDH level. |
| Inconsistent results in MTT assay. | The metabolic activity of cells can be influenced by various factors. The formazan crystals may not be fully dissolved. | Ensure consistent cell seeding density and incubation times. Use a solubilizing agent (e.g., acidified isopropanol or DMSO) and ensure complete dissolution of formazan crystals before reading the absorbance. |
| No significant cytotoxicity observed at expected GCA concentrations. | The cell line used may be resistant to GCA-induced apoptosis. The GCA concentration may be too low or the incubation time too short. | Consider using a more sensitive cell line like HepaRG. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing cytotoxicity in your specific cell model. |
| Protective agent (e.g., UDCA) shows no effect. | The concentration of the protective agent may be suboptimal. The timing of administration may be incorrect. | Perform a dose-response experiment for the protective agent. Typically, the protective agent is added concurrently with or shortly before the cytotoxic agent. |
| Difficulty in interpreting apoptosis data. | Apoptosis is a complex process with multiple pathways. | Use multiple assays to confirm apoptosis (e.g., caspase activity assays, Annexin V staining, and analysis of Bcl-2 family proteins). This provides a more comprehensive picture of the cell death mechanism. |
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of Glycocholic Acid (and related compounds) in vitro
| Bile Acid | Cell Line | Concentration Range | Effect | Citation |
| Glycochenodeoxycholic acid (GCDCA) | HepG2 | 100-500 µM | Increased LDH release and apoptosis | [1][2] |
| Glycochenodeoxycholic acid (GCDCA) | HepaRG | > 280 µM | Significant increase in LDH release | [3] |
| Glycochenodeoxycholic acid (GCDCA) | L02 | 50-400 µM | Dose-dependent LDH release | [10] |
| Glycine-conjugated bile acids | McNtcp.24 | 100 µM | 20-31% increase in LDH release within 2 hours | [14] |
Table 2: Cytoprotective Effects of Hydrophilic Bile Acids against Hydrophobic Bile Acid-Induced Cytotoxicity
| Protective Agent | Cytotoxic Agent | Cell Line | Protective Concentration | Observed Effect | Citation |
| Ursodeoxycholic acid (UDCA) | Deoxycholic acid (DCA) | Rat Hepatocytes | Not specified | Significantly reduced enzyme release | [6] |
| Tauroursodeoxycholic acid (TUDCA) | Glycochenodeoxycholic acid (GCDCA) | Primary Human Hepatocytes | 50 µM and 100 µM | Significant reduction of oligonucleosomal DNA cleavage | [15] |
| Tauroursodeoxycholic acid (TUDCA) | Taurodeoxycholic acid (TDC) / Taurochenodeoxycholic acid (TCDC) | Caco2, HT29, LS174T, Lovo | Not specified | Reversed short-term cytotoxicity | [16] |
| Tauroursodeoxycholic acid (TUDCA) | Deoxycholic acid (DCA) | HepG2 | 50 µM | 23% decrease in AST release | [17] |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the growth medium and replace it with a serum-free medium containing various concentrations of this compound, with or without the protective agent.
-
Controls:
-
Negative Control (Spontaneous LDH release): Cells in serum-free medium only.
-
Positive Control (Maximum LDH release): Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Medium Background Control: Serum-free medium without cells.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in the LDH assay protocol.
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Signaling Pathways
Caption: Signaling pathways of Glycocholic acid-induced cytotoxicity.
Experimental Workflow
Caption: General experimental workflow for studying GCA-induced cytotoxicity.
References
- 1. Interaction between caspase-8 activation and endoplasmic reticulum stress in glycochenodeoxycholic acid-induced apoptotic HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential toxic effects of bile acid mixtures in isolated mitochondria and physiologically relevant HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile salt-induced cytotoxicity and ursodeoxycholate cytoprotection: in-vitro study in perifused rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic acid inhibits epithelial-mesenchymal transition, suppressing invasiveness of bile duct cancer cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycochenodeoxycholic acid induces the release of IL-1beta from L02 cells via the NLRP3/caspase-1/GSDMD pathway to activate LX2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of glycyrrhizin acid on Bax and Bcl2 expression in hepatotoxicity induced by Titanium dioxide nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of tauroursodeoxycholic acid on bile acid-induced apoptosis in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tauroursodeoxycholic acid protects in vitro models of human colonic cancer cells from cytotoxic effects of hydrophobic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal Glycocholic acid hydrate activity in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glycocholic acid hydrate in various assays. The information is tailored for scientists in drug development and related fields to address common challenges, particularly concerning the impact of pH on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for assays involving this compound?
A1: The optimal pH for assays with this compound typically falls within the physiological range of 7.2 to 7.4 . This is because Glycocholic acid is a glycine-conjugated bile acid, and its activity as a signaling molecule, particularly in activating receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), is studied under conditions that mimic the physiological environment of the ileum and liver where these interactions naturally occur. Maintaining a pH in this range ensures that the conformational structures of both the ligand and the receptor are in their native, biologically active states.
Q2: How does pH affect the solubility of this compound?
A2: Glycocholic acid is sparingly soluble in aqueous buffers. For experimental purposes, it is often recommended to first dissolve it in an organic solvent like DMSO and then dilute it into the aqueous buffer of choice. A product information sheet specifies a solubility of approximately 0.2 mg/ml in a 1:4 solution of DMSO:PBS at pH 7.2.[1] In aqueous solutions, the degree of ionization of this weakly acidic compound is low, with a water suspension having a pH in the range of 3.0 to 4.0.[2] At acidic pH values below its pKa, Glycocholic acid will be less ionized and potentially less soluble in aqueous solutions, which can lead to precipitation.
Q3: Can I use a buffer with a pH outside the 7.2-7.4 range?
A3: While it is possible to use buffers with different pH values, it is not generally recommended without specific experimental justification. Deviations from the physiological pH can alter the ionization state of both the Glycocholic acid and the amino acid residues in the ligand-binding pocket of its target receptor. This can significantly impact binding affinity and downstream signaling events. For instance, the protonation state of functional groups on both the ligand and the receptor is crucial for their electrostatic interactions and the formation of hydrogen bonds.[3]
Q4: My assay results are inconsistent. Could pH be the culprit?
A4: Inconsistent assay results can stem from various factors, and pH is a critical parameter to investigate. Fluctuations in the pH of your assay buffer, which can occur due to improper buffer preparation or CO2 absorption from the atmosphere, can lead to variability in Glycocholic acid activity. It is crucial to ensure your buffer is correctly prepared, its pH is verified before use, and that it has sufficient buffering capacity to maintain a stable pH throughout the experiment.
Q5: How does the protonation state of Glycocholic acid affect its activity?
A5: In physiological pH conditions, glycine-conjugated bile acids like Glycocholic acid exist in both ionic (deprotonated) and molecular (protonated) states.[2] The ratio of these states is dictated by the pH of the environment relative to the pKa of the molecule. The charged state of the ligand is often critical for its interaction with the receptor's binding site. Changes in pH can alter this charge, potentially weakening the binding affinity and reducing the observed biological activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no Glycocholic acid activity | Incorrect buffer pH: The pH of the assay buffer may be too acidic or too alkaline, affecting ligand-receptor binding. | Verify the pH of your assay buffer is within the optimal range (typically 7.2-7.4). Prepare fresh buffer if necessary and ensure your pH meter is properly calibrated. |
| Precipitation of Glycocholic acid: The compound may have precipitated out of solution due to low pH or exceeding its solubility limit. | Visually inspect your stock and working solutions for any precipitate. If precipitation is observed, consider adjusting the pH of your buffer or preparing a fresh, lower concentration solution. For maximum solubility in aqueous buffers, first dissolve Glycocholic acid in DMSO and then dilute with the aqueous buffer of choice.[1] | |
| High background signal | Non-specific binding: Suboptimal pH can sometimes lead to increased non-specific interactions. | Ensure the pH of your wash buffers is also maintained within the physiological range to minimize non-specific binding of Glycocholic acid to the assay components. |
| Poor reproducibility between experiments | Inconsistent buffer preparation: Minor variations in pH between different batches of buffer can lead to significant differences in assay results. | Standardize your buffer preparation protocol. Always verify the final pH of each new batch of buffer before use. Consider preparing a large batch of buffer for a series of experiments to ensure consistency. |
| Buffer degradation: The pH of the buffer may change over time due to storage conditions or microbial contamination. | Store buffers properly and use them within their recommended shelf life. For critical assays, consider using commercially prepared and pH-certified buffers. |
Quantitative Data Summary
While direct quantitative data on the effect of a wide range of pH values on this compound activity is not extensively published, the following table summarizes the recommended pH conditions from various experimental protocols and the physicochemical properties of Glycocholic acid. This information provides a strong rationale for maintaining a physiological pH in your assays.
| Parameter | Value/Range | Significance in Assays | Reference |
| Recommended Assay Buffer pH | 7.2 - 7.4 | This range mimics physiological conditions, ensuring optimal protein folding and ligand-receptor interactions. Assay protocols for bile acid receptor activation often utilize buffers in this range. | [1][4] |
| pKa of Glycocholic Acid | ~3.6-4.3 (for the glycine carboxyl group) | At physiological pH (7.2-7.4), the carboxyl group is deprotonated, carrying a negative charge which is important for its interaction with the receptor binding pocket. | Inferred from general knowledge of amino acid pKa values. |
| Solubility in PBS (pH 7.2) | ~0.2 mg/mL (in a 1:4 DMSO:PBS solution) | Indicates that even at a favorable pH, solubility in aqueous buffers is limited and requires careful preparation of stock solutions. | [1] |
| pH of water suspension | 3.0 - 4.0 | Highlights the acidic nature of the compound in an unbuffered aqueous environment. | [2] |
Experimental Protocols
Protocol 1: In Vitro Farnesoid X Receptor (FXR) Activation Assay
This protocol describes a cell-based reporter assay to measure the activation of FXR by this compound.
-
Cell Culture:
-
Culture HepG2 cells (or another suitable cell line endogenously expressing FXR) in MEM containing 0.5% fetal bovine serum.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Transfection (for reporter assays):
-
Co-transfect cells with an FXR-responsive element-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK encoding Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium buffered to pH 7.4 .
-
-
Cell Treatment:
-
Replace the cell culture medium with the prepared dilutions of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known FXR agonist like GW4064).
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Protocol 2: In Vitro Takeda G-protein-coupled Receptor 5 (TGR5) Activation Assay
This protocol outlines a method to assess the activation of TGR5 by measuring intracellular cyclic AMP (cAMP) levels.
-
Cell Culture:
-
Culture NCI-H716 cells (or another cell line endogenously expressing TGR5) in DMEM supplemented with 10% FCS.
-
Seed cells in a 96-well plate and allow them to reach the desired confluency.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in OptiMEM containing a phosphodiesterase inhibitor like 1 mM 3-isobutyl-1-methylxanthine (IBMX), with the buffer adjusted to pH 7.4 .
-
-
Cell Treatment:
-
Replace the cell culture medium with the prepared dilutions of this compound.
-
Include a vehicle control and a positive control (a known TGR5 agonist).
-
Incubate the cells for 60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., FRET-based or ELISA-based) following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
-
Visualizations
Caption: Signaling pathways of Glycocholic acid via FXR and TGR5 receptors.
Caption: General experimental workflow for cell-based assays with Glycocholic acid.
References
Technical Support Center: Overcoming Interference of Glycocholic Acid Hydrate in Biochemical Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome interference caused by Glycocholic acid hydrate in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my samples?
This compound is a primary conjugated bile acid, formed in the liver by the conjugation of cholic acid with glycine.[1][2] It is a major component of bile in many species and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[2] Your samples, particularly those derived from serum, plasma, liver tissue, or intestinal contents, may contain endogenous levels of this compound. It can also be introduced as a component of cell culture media supplements or as an excipient in drug formulations to enhance solubility.
Q2: How can this compound interfere with my biochemical assays?
This compound is an amphipathic molecule, meaning it has both water-loving (hydrophilic) and fat-loving (hydrophobic) properties. This allows it to form micelles at concentrations above its critical micelle concentration (CMC), which can physically entrap or interact with assay components. Its detergent-like properties can also lead to the denaturation of proteins, disruption of cell membranes, and interaction with assay reagents.
Troubleshooting Guides
Issue 1: High Background or False Positives in Absorbance and Fluorescence-Based Assays
Symptoms:
-
Blank or no-template control wells show high absorbance or fluorescence readings.
-
The dynamic range of the assay is reduced.
-
Inconsistent readings across replicate wells.
Possible Cause: this compound, especially at higher concentrations, can contribute to the intrinsic absorbance or fluorescence of a sample, a phenomenon known as autofluorescence.[3] This is particularly problematic in fluorescence-based assays where the excitation and emission spectra of this compound may overlap with those of the fluorescent probes being used.
Troubleshooting Steps:
-
Run a "Reagent Blank": Prepare a blank sample containing all assay components, including the same concentration of this compound as in your experimental samples, but without the analyte of interest. This will help you quantify the contribution of this compound to the background signal.
-
Subtract Background: If the background signal is consistent, you can subtract the average reading of your reagent blanks from your experimental readings.
-
Optimize Wavelengths: If possible, select excitation and emission wavelengths for your fluorescent probes that do not overlap with the autofluorescence spectrum of this compound.
-
Sample Dilution: Diluting your sample can lower the concentration of this compound below the level where it causes significant interference. However, ensure that your analyte of interest remains within the detection range of the assay.
-
Sample Cleanup: If dilution is not feasible, consider implementing a sample cleanup protocol to remove this compound prior to the assay.
Issue 2: Altered Enzyme Kinetics (Inhibition or Activation)
Symptoms:
-
Unexpected decrease or increase in enzyme activity.
-
Shift in the IC50 value of a known inhibitor or the EC50 of an activator.[4][5][6][7]
-
Non-Michaelis-Menten kinetics observed.
Possible Cause: this compound can interfere with enzyme assays through several mechanisms:
-
Direct interaction with the enzyme: Its detergent properties can lead to conformational changes in the enzyme, altering its activity.
-
Substrate sequestration: Above its CMC, this compound can form micelles that may sequester the substrate, reducing its availability to the enzyme.
-
Interaction with assay reagents: It may interact with cofactors or other components of the reaction mixture.
Troubleshooting Steps:
-
Control Experiments: Run control experiments with and without this compound to confirm its effect on enzyme activity.
-
Vary Substrate Concentration: Perform kinetic studies at various substrate concentrations to determine if the interference is competitive, non-competitive, or uncompetitive.
-
Work Below the CMC: If possible, adjust the assay conditions to keep the concentration of this compound below its CMC (typically in the low millimolar range, but can vary with ionic strength and temperature).
-
Detergent-Tolerant Enzymes: If available, consider using a commercially available, detergent-tolerant formulation of your enzyme.
-
Sample Cleanup: Remove this compound from your sample before performing the enzyme assay.
Issue 3: Interference in Immunoassays (e.g., ELISA)
Symptoms:
-
High background signal (false positives).
-
Reduced signal (false negatives).
-
Poor reproducibility.
Possible Cause: this compound can interfere with immunoassays by:
-
Masking epitopes: Binding to the antigen or antibody and blocking the binding site.
-
Non-specific binding: Promoting the non-specific binding of antibodies to the plate surface.
-
Disrupting antibody-antigen interaction: Its detergent properties can alter the conformation of antibodies or antigens.
Troubleshooting Steps:
-
Optimize Blocking Buffers: Use a high-quality blocking buffer (e.g., BSA, casein, or a commercial blocker) to minimize non-specific binding.
-
Adjust Washing Steps: Increase the number and stringency of washing steps to remove non-specifically bound components.
-
Acid Dissociation: For some immunoassays, a brief acid treatment of the sample can disrupt interfering interactions, followed by neutralization before proceeding with the assay.
-
Use Detergent-Compatible Assay Kits: Some commercial ELISA kits are formulated to be more tolerant to detergents.
-
Sample Cleanup: The most robust solution is to remove this compound from the sample prior to the assay.
Issue 4: Effects on Cell-Based Assays (e.g., Viability, Signaling)
Symptoms:
-
Unexpected changes in cell viability (e.g., in MTT or LDH assays).[8][9][10][11][12]
-
Alterations in cellular signaling pathways.
Possible Cause: this compound can directly impact cells by:
-
Altering membrane permeability: Its surfactant properties can disrupt cell membranes, leading to cytotoxicity.[2]
-
Activating signaling pathways: Glycocholic acid is a known ligand for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5), which can trigger downstream signaling events.[13][14][15][16][17]
Troubleshooting Steps:
-
Dose-Response Curve: Determine the cytotoxic concentration of this compound on your specific cell line to identify a non-toxic working concentration.
-
Control for Signaling Effects: Be aware of the potential for this compound to activate FXR and TGR5 signaling pathways and design your experiments accordingly.[13][14][15][16][17] This may involve using specific receptor antagonists or knockdown cell lines.
-
Wash Cells Before Assay: If treating cells with a compound formulated with this compound, wash the cells thoroughly with a balanced salt solution before proceeding with downstream assays to remove any residual bile acid.
-
Use Alternative Viability Assays: If you suspect interference with a specific viability assay (e.g., MTT), consider using an orthogonal method, such as a trypan blue exclusion assay or a real-time cell analysis system.
Data Presentation: Summary of Interferences
| Assay Type | Mechanism of Interference | Observable Effect |
| Absorbance/Fluorescence | Intrinsic absorbance/autofluorescence. | High background, reduced signal-to-noise ratio.[3] |
| Enzyme Kinetics | Enzyme denaturation, substrate sequestration in micelles, interaction with assay components. | Altered Vmax, Km, or IC50 values.[4][5][6][7] |
| Immunoassays (ELISA) | Epitope masking, non-specific binding, disruption of antibody-antigen interaction. | False positives or false negatives, poor reproducibility. |
| Cell-Based Assays | Disruption of cell membrane integrity, activation of endogenous signaling pathways (FXR, TGR5).[13][14][15][16][17] | Cytotoxicity, altered cell signaling, confounding of experimental results.[8][9][10][11][12] |
Experimental Protocols
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing bile acids from serum or plasma samples and can be adapted for other sample types.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water (HPLC-grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Condition the SPE Cartridge: Wash the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Dilute the sample (e.g., 100 µL of serum) with water and an internal standard if necessary. Load the diluted sample onto the conditioned SPE column.[18]
-
Wash: Wash the column with 3 mL of water to remove polar impurities.
-
Elution: Elute the bile acids with 3 mL of methanol.
-
Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in the appropriate assay buffer.
Protocol 2: Optimizing Immunoassay Conditions to Mitigate Interference
Materials:
-
Various blocking buffers (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blockers)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Acid solution (e.g., 100 mM glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Blocking Optimization: Coat and block your ELISA plate with different blocking buffers to identify the one that provides the lowest background in the presence of this compound.
-
Washing Optimization: After each incubation step, increase the number of washes (e.g., from 3 to 5) and the volume of wash buffer.
-
Acid Dissociation (if necessary): a. To your sample, add an equal volume of the acid solution. b. Incubate for a short period (e.g., 5-10 minutes) at room temperature. c. Neutralize the sample by adding an appropriate volume of neutralization buffer. d. Immediately proceed with the immunoassay. Note: The optimal acid, concentration, and incubation time should be empirically determined for your specific assay.
Visualizations
Caption: A workflow for troubleshooting biochemical assay interference.
Caption: Simplified FXR signaling pathway activated by Glycocholic Acid.
References
- 1. goldbio.com [goldbio.com]
- 2. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The importance of enzyme inhibition kinetics for the effect of thrombin inhibitors in a rat model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Validation & Comparative
Validating Experimental Results of Glycocholic Acid Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glycocholic acid hydrate's (GCA) performance against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to allow for the validation and replication of findings.
Glycocholic acid, a conjugated bile acid, is an endogenous substance with an amphiphilic molecular structure, making it a valuable tool in pharmaceutical and research settings.[1] Its therapeutic properties include anti-inflammatory, antioxidant, and anti-tumor effects.[1] Furthermore, its surfactant properties are leveraged to enhance the solubility and bioavailability of poorly water-soluble drugs, making it a subject of significant interest in drug delivery systems.[2][3]
Performance Comparison: this compound vs. Alternatives
The following tables summarize the quantitative performance of this compound in comparison to other bile acids and standard therapeutic agents in various experimental models.
Drug Absorption Enhancement
Glycocholic acid is recognized for its ability to improve the oral bioavailability of drugs with low water solubility and permeability.[1] It achieves this by forming micelles and altering the tight junctions of cell membranes, thereby increasing the transport of molecules through the paracellular route.[1]
| Drug/Molecule | GCA Effect | Comparator | Comparator Effect | Model System |
| R1 Saponin | 3.25-fold increase in absorption | - | - | Rat duodenum |
| Polyethylene glycol 4000 (PEG4000) | 3.5-fold increase in permeability | Disodium EDTA | 14-fold increase in permeability | Caco-2 cell monolayers |
| Lovastatin | 5-fold increase in bioavailability | Sodium-Deoxycholic acid | 11-fold increase in bioavailability | Rat model |
| Insulin | Improved absorption (more than sodium salicylate) | Sodium salicylate | - | Oral delivery in rats |
Anti-Inflammatory Activity
Glycocholic acid has demonstrated significant anti-inflammatory effects. In a study using a Freund's adjuvant-induced inflammation model in rats, GCA was shown to significantly reduce the nitric oxide (NO) content in peripheral blood, a key mediator of inflammation.
| Compound | Dosage | % Inhibition of Paw Edema | Animal Model |
| This compound | - | Data not available | Freund's adjuvant-induced arthritis in rats |
| Indomethacin (positive control) | 10 mg/kg | 57.36% | Carrageenan-induced paw edema in mice |
| Indomethacin (positive control) | 20 mg/kg | 30.13% - 34.61% | Carrageenan-induced paw edema in mice |
Note: While direct comparative data for GCA's percentage of edema inhibition was not found, its significant reduction of NO content in a similar inflammation model indicates potent anti-inflammatory activity.
Anti-Tumor Efficacy
Research has highlighted the potential of Glycocholic acid in cancer therapy, particularly in breast cancer.
| Compound | Outcome | Model System |
| This compound | 42.83% tumor inhibition rate | Mouse breast cancer cell xenograft |
| Paclitaxel (positive control) | Dose-dependent inhibition of cell growth | MCF-7 and SKBR3 human breast cancer cell lines (in vitro) |
| Paclitaxel (positive control) | Significant reduction in tumor volume | MCF-7 xenograft mouse model |
Key Signaling Pathways
Glycocholic acid exerts its biological effects through the activation of several signaling pathways, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[4][5] These receptors are crucial in regulating bile acid synthesis, glucose and lipid metabolism, and inflammation.[5]
Activation of FXR by GCA in the intestine can lead to the expression of Fibroblast Growth Factor 19 (FGF19), which then acts on the liver to suppress bile acid synthesis.[6] In enteroendocrine L-cells, both FXR and TGR5 activation by bile acids can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.[5][7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Caco-2 Cell Permeability Assay
This assay is a standard in vitro model to predict the intestinal absorption of drugs.
Objective: To evaluate the effect of this compound on the permeability of a model drug across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above 230 Ω·cm² for the experiment to proceed.[7] The permeability of a paracellular marker, such as Lucifer Yellow, is also assessed to ensure low leakage.
-
Transport Study:
-
The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
The test compound (e.g., a poorly permeable drug) with and without this compound is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at predetermined time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as HPLC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Freund's Adjuvant-Induced Arthritis in Rats
This is a widely used animal model for studying chronic inflammation and evaluating anti-inflammatory drugs.
Objective: To assess the anti-inflammatory effects of this compound in a rat model of chronic inflammation.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Induction of Arthritis:
-
A single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) is administered into the plantar surface of the right hind paw of each rat.[8]
-
This induces an acute inflammatory response in the injected paw, followed by a secondary, systemic arthritis that develops in the contralateral paw and other joints after approximately 10-12 days.
-
-
Treatment:
-
Animals are divided into groups: a control group (vehicle), a this compound-treated group, and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
Treatment is administered orally daily, starting from the day of CFA injection and continuing for a predefined period (e.g., 21 days).
-
-
Assessment of Inflammation:
-
Paw Edema: The volume of both hind paws is measured at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated relative to the control group.
-
Arthritic Score: The severity of arthritis in each paw is visually scored on a scale of 0-4 based on erythema, swelling, and joint deformity.
-
Biochemical Markers: At the end of the study, blood samples are collected to measure inflammatory markers such as nitric oxide (NO), TNF-α, and IL-6.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the paw volumes, arthritic scores, and biochemical markers between the different treatment groups.
Breast Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds on human breast cancer cells.
Objective: To determine the in vivo anti-tumor activity of this compound.
Methodology:
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
MCF-7 cells (e.g., 1 x 10^7 cells in Matrigel) are injected subcutaneously into the flank of each mouse.[9]
-
Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
-
Treatment:
-
Once tumors reach the desired size, mice are randomized into a control group (vehicle), a this compound-treated group, and a positive control group (e.g., Paclitaxel, 20 mg/kg, administered intraperitoneally once a week).[9]
-
Treatments are administered according to a predetermined schedule and route.
-
-
Efficacy Evaluation:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis: The percentage of tumor growth inhibition is calculated for the treated groups relative to the control group. Statistical significance is determined using appropriate tests (e.g., t-test).
References
- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 2. Gastrointestinal Permeation Enhancers Beyond Sodium Caprate and SNAC ‐ What is Coming Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurocholic Acid and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Double-blind clinical evaluation of a new anti-inflammatory drug, protacine, versus indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 2.1. Animals and Complete Freund Adjuvant–induced inflammatory pain [bio-protocol.org]
- 9. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycocholic Acid Hydrate and Cholic Acid: Unraveling Their Diverse Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of glycocholic acid hydrate and cholic acid, two closely related bile acids with distinct and significant roles in physiological and pathophysiological processes. By presenting their physicochemical properties, receptor interactions, and cellular effects in a structured format, this document aims to be an invaluable resource for researchers in drug discovery and metabolic disease.
Physicochemical and Biological Properties at a Glance
Glycocholic acid is the conjugate of cholic acid with the amino acid glycine. This conjugation, which primarily occurs in the liver, alters its physicochemical properties, leading to differences in solubility and biological activity.
| Property | This compound | Cholic Acid | Reference(s) |
| Molecular Formula | C26H45NO7 | C24H40O5 | [1] |
| Molecular Weight | 483.65 g/mol | 408.58 g/mol | [1] |
| Water Solubility | Higher than cholic acid | Lower than glycocholic acid | [1] |
| Receptor Binding (FXR) | Upregulates FXR expression and downstream targets | Agonist (EC50: ~600 μM) | [2][3] |
| Receptor Binding (TGR5) | Weak Agonist (EC50 likely similar to cholic acid) | Agonist (EC50: 7.7 μM) | [4][5] |
Receptor-Mediated Signaling Pathways: A Deeper Dive
Both glycocholic acid and cholic acid exert their biological effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor.[6][7] Their differential activation of these receptors leads to a cascade of downstream events that regulate bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.
Farnesoid X Receptor (FXR) Signaling
FXR is a key regulator of bile acid synthesis and transport.[3] Activation of FXR in the liver and intestine initiates a negative feedback loop to control the size of the bile acid pool and protect the liver from bile acid toxicity.
While cholic acid is a known, albeit relatively weak, agonist of FXR, recent studies have shown that glycocholic acid can significantly upregulate the expression of FXR itself, as well as its downstream target genes, including the Small Heterodimer Partner (SHP), ATP-Binding Cassette Transporter G1 (ABCG1), and Apolipoprotein A1 (ApoA1).[2] This suggests that glycocholic acid may have a more sustained or potent effect on the FXR signaling pathway over time by increasing the abundance of the receptor.
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation by Bile Acids.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular signaling cascades, primarily through the production of cyclic AMP (cAMP).[7] This leads to a variety of metabolic benefits, including improved glucose homeostasis and reduced inflammation.
Cholic acid is a known agonist of TGR5 with a reported EC50 of 7.7 μM.[5] While specific EC50 values for glycocholic acid are not consistently reported, studies suggest that glycine conjugation has a negligible impact on TGR5 affinity, implying a similar potency to cholic acid. Furthermore, some research indicates that glycocholic acid can upregulate the expression of TGR5, suggesting a potential for enhanced signaling.[2]
TGR5 Signaling Pathway
Caption: TGR5 Signaling Pathway Activation by Bile Acids.
Cellular Effects: Cytotoxicity and Apoptosis
The cytotoxicity of bile acids is an important consideration, particularly in the context of cholestatic liver diseases where their concentrations can reach high levels. The hydrophobicity of a bile acid is a major determinant of its toxicity.
Comparative studies have shown that cholic acid is generally less cytotoxic than more hydrophobic bile acids like deoxycholic acid and chenodeoxycholic acid.[4] While direct comparative cytotoxicity data between glycocholic acid and cholic acid at various concentrations is limited, the increased water solubility of glycocholic acid suggests it may be less cytotoxic.
Experimental Protocols
Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow for MTT Assay
References
- 1. Taurocholic Acid and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Micelle Stability of Glycocholic Acid Hydrate and Deoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate bile acid as a solubilizing agent or component of a drug delivery system is a critical decision in pharmaceutical formulation. The stability of the micelles formed by these amphiphilic molecules directly impacts the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of the micelle stability of two commonly used bile acids: Glycocholic acid hydrate and Deoxycholic acid.
Executive Summary
Glycocholic acid (GCA) and Deoxycholic acid (DCA) are both bile acids with a steroidal backbone, but they exhibit key structural differences that influence their self-assembly into micelles and the stability of these aggregates. The primary differentiating factor is the presence of a glycine conjugate in GCA, which imparts a lower pKa and, consequently, greater micelle stability at lower pH values compared to DCA. This makes GCA a more suitable candidate for formulations where a near-neutral or slightly acidic pH is required to maintain the chemical integrity of the API. While comprehensive data for pure GCA micelle properties is limited in publicly available literature, this guide synthesizes existing data for DCA and related bile acids to provide a comparative overview.
Comparative Analysis of Physicochemical Properties
A thorough comparison of the micellization behavior of this compound and Deoxycholic acid is crucial for formulation development. The following table summarizes key parameters, drawing from available experimental data. It is important to note that specific values for pure this compound are not extensively reported in the literature; therefore, some information is inferred from its structural properties and data on mixed micelle systems.
| Property | Glycocholic Acid (GCA) / Sodium Glycocholate (NaGC) | Deoxycholic Acid (DCA) / Sodium Deoxycholate (NaDC) | Significance in Formulation |
| pKa | ~3.8[1][2] | ~6.86[1][2] | Dictates the pH at which the bile acid is ionized and forms stable micelles. A lower pKa indicates stability at more acidic conditions. |
| Critical Micelle Concentration (CMC) | 7.1 mM (for Sodium Glycocholate) | 2.4 - 4 mM[3] | Lower CMC indicates a greater tendency to form micelles at lower concentrations, which can be advantageous for maintaining micellar integrity upon dilution in vivo. |
| Aggregation Number (Nagg) | 2.1 (for Sodium Glycocholate) | ~10.5 (at 308.2 K)[4] | Represents the number of monomers per micelle. This influences the size and solubilization capacity of the micelle. |
| pH Stability of Micelles | Stable at pH ≥ 5.5 in mixed micelle systems[1][2][5] | Requires pH > 8.5 for stability in mixed micelle systems[1][2][5] | Critical for formulating pH-sensitive drugs. GCA's stability at lower pH prevents degradation of APIs that are unstable in alkaline conditions. |
| Effect of Temperature on CMC | Expected to show a U-shaped curve with a minimum CMC at a specific temperature. | Exhibits a U-shaped dependence on temperature, with a minimum CMC observed around 25°C.[6] | Temperature stability is important for manufacturing, storage, and administration of the final drug product. |
Impact of pH on Micelle Stability: A Critical Difference
The most significant distinction between Glycocholic acid and Deoxycholic acid lies in their pH-dependent micelle stability. This difference is a direct consequence of their respective pKa values.
-
Glycocholic Acid (pKa ~3.8): The glycine conjugation significantly lowers the pKa of the carboxylic acid group. As a result, GCA is predominantly in its ionized, salt form (glycocholate) at physiological pH and even in slightly acidic conditions. This ionization is essential for the electrostatic repulsions between the head groups that stabilize the micellar structure. In mixed micelle systems with lecithin, glycocholate micelles are physically stable at pH values as low as 5.5.[1][2][5] This is highly advantageous for APIs that are prone to hydrolysis or oxidation at alkaline pH.
-
Deoxycholic Acid (pKa ~6.86): DCA has a pKa closer to neutral. In mixed micelle systems, it requires a pH above 8.5 to ensure sufficient ionization and, consequently, stable micelle formation.[1][2][5] At lower pH values, the deoxycholic acid molecules become protonated, losing their charge and leading to micelle destabilization and precipitation. This alkaline requirement can be detrimental to the chemical stability of many APIs.
The logical relationship between pKa and pH stability can be visualized as follows:
Experimental Protocols
Accurate and reproducible characterization of micelle properties is fundamental to formulation science. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Workflow:
Protocol:
-
Solution Preparation: Prepare a stock solution of the bile acid (this compound or Deoxycholic acid) in deionized water or a relevant buffer. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Instrumentation: Use a calibrated surface tensiometer.
-
Measurement:
-
Clean the platinum ring or plate thoroughly, typically by rinsing with a high-purity solvent and flaming to red heat, then allowing it to cool.
-
Measure the surface tension of the pure solvent first as a reference.
-
Measure the surface tension of each bile acid solution, starting from the lowest concentration.
-
Ensure the measuring probe is cleaned and dried between each measurement.
-
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the concentration (log C). The CMC is the concentration at which the sharp decrease in surface tension levels off. It is determined from the intersection of the two linear portions of the plot.[7][8][9]
Determination of CMC by Fluorescence Spectroscopy using Pyrene
This technique utilizes the sensitivity of the fluorescence spectrum of a hydrophobic probe, such as pyrene, to the polarity of its microenvironment.
Protocol:
-
Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol.
-
Sample Preparation:
-
Prepare a series of bile acid solutions at various concentrations.
-
Aliquot a small volume of the pyrene stock solution into a series of vials and evaporate the solvent completely to leave a thin film of pyrene.
-
Add the bile acid solutions to the vials, ensuring the final pyrene concentration is very low (e.g., 10-6 to 10-7 M) to avoid excimer formation.
-
Allow the solutions to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micelles.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to record the emission spectra of pyrene in each solution (typically from 350 to 500 nm) with an excitation wavelength of around 334 nm.[10]
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
-
Data Analysis: Plot the ratio of the intensities (I1/I3) against the logarithm of the bile acid concentration. A significant drop in the I1/I3 ratio indicates the partitioning of pyrene from the polar aqueous environment into the nonpolar micellar core. The CMC is determined from the midpoint of this transition.[11]
Determination of Micelle Size by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension to determine their hydrodynamic diameter.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the bile acid at a concentration significantly above the CMC.
-
Filter the solutions through a small pore size filter (e.g., 0.22 µm) to remove dust and other large particles that could interfere with the measurement.
-
-
Instrumentation: Use a DLS instrument with a temperature-controlled sample holder.
-
Measurement:
-
Equilibrate the sample at the desired temperature.
-
Perform multiple measurements to ensure reproducibility.
-
The instrument's software will analyze the correlation function of the scattered light intensity to calculate the particle size distribution.
-
-
Data Analysis: The primary result is the hydrodynamic diameter (Z-average) of the micelles. The polydispersity index (PDI) provides information on the width of the size distribution.[12][13]
Conclusion
The choice between this compound and Deoxycholic acid for micelle-based drug formulations should be guided by the specific requirements of the API and the desired final product characteristics. The superior stability of Glycocholic acid micelles in acidic to neutral pH ranges makes it a more versatile and often safer choice for APIs that are susceptible to degradation in alkaline conditions.[1][2][5] In contrast, the use of Deoxycholic acid may be limited to APIs that are stable at a pH above 8.5. While further studies are needed to fully characterize the micellar properties of pure this compound, the available data strongly suggests its advantages in formulations requiring lower pH for API stability. Researchers and formulation scientists are encouraged to perform the detailed experimental protocols outlined in this guide to determine the optimal bile acid for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 4. Micelle formation of sodium deoxycholate and sodium ursodeoxycholate (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why is glycocholic acid sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. scribd.com [scribd.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. muser-my.com [muser-my.com]
The Virtuous Vices: A Comparative Guide to Solubilizing Agents Beyond Glycocholic Acid Hydrate
For researchers, scientists, and drug development professionals navigating the labyrinth of poor drug solubility, glycocholic acid hydrate has long been a trusted, albeit sometimes imperfect, guide. This guide illuminates the path forward, offering a comparative analysis of viable alternatives, substantiated by experimental data and detailed protocols. Our aim is to equip you with the knowledge to select the optimal solubilizing agent for your specific pharmaceutical formulation needs.
The challenge of bringing poorly soluble drugs to market is a persistent hurdle in pharmaceutical development. This compound, a bile acid, has traditionally been employed to enhance the solubility and absorption of lipophilic compounds. Its mechanism of action is primarily through the formation of micelles, which encapsulate the drug molecules, thereby increasing their apparent solubility in aqueous environments. However, the quest for improved efficacy, stability, and reduced toxicity necessitates a broader perspective on the available solubilizing agents. This guide provides a comprehensive comparison of key alternatives, including other bile salts, cyclodextrins, surfactants, and co-solvents.
Performance Comparison of Solubilizing Agents
The selection of an appropriate solubilizing agent is a critical decision in drug formulation, with significant implications for a product's bioavailability and therapeutic efficacy. The following tables present a quantitative comparison of the performance of various solubilizing agents against each other and this compound for specific model drugs.
Table 1: Comparative Solubility Enhancement of Progesterone
| Solubilizing Agent | Concentration | Solubility of Progesterone (mg/mL) | Fold Increase in Solubility | Reference |
| None (Water) | - | 0.007 | 1 | [1] |
| This compound | 10 mM | ~0.15 | ~21 | Estimated from bile salt studies |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 3% (w/wt) | ~0.35 | ~50 | [1] |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 3% (w/wt) | ~0.28 | ~40 | [1] |
| Polyethylene Glycol 400 (PEG-400) | 50% (w/wt) | ~1.2 | ~171 | [1] |
| Polysorbate 80 | 3% (w/wt) | ~0.5 | ~71 | [1] |
*Note: Direct comparative data for glycocholic acid with progesterone under the same conditions was not available in the reviewed literature. The value is an estimation based on the general solubilizing capacity of bile salts.
Table 2: Comparative Solubility Enhancement of Ibuprofen
| Solubilizing Agent | Concentration | Solubility of Ibuprofen (mg/mL) | Fold Increase in Solubility | Reference |
| None (Water) | - | ~0.021 | 1 | [2] |
| β-Cyclodextrin (β-CD) | 1:1 Molar Ratio | ~0.24 | ~11.4 | [3] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 Molar Ratio | ~0.95 | ~45.2 | [4] |
| 2-Hydroxypropyl-β-CD (2HP-β-CD) based nanosponges | 0.01:0.04 Molar Ratio | ~0.09 | 4.28 | [2] |
Experimental Protocols
Reproducibility and standardization are the cornerstones of scientific advancement. To this end, we provide detailed methodologies for key experiments cited in the comparison of these solubilizing agents.
Protocol 1: Phase Solubility Study
Objective: To determine the effect of a solubilizing agent on the aqueous solubility of a poorly soluble drug and to determine the stoichiometry of the potential complex formed.
Materials:
-
Poorly soluble drug
-
Solubilizing agent (e.g., cyclodextrin, glycocholic acid)
-
Distilled water or appropriate buffer solution
-
Screw-capped vials
-
Orbital shaker/incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the solubilizing agent.
-
Add an excess amount of the poorly soluble drug to each solution in separate screw-capped vials.
-
Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, centrifuge the samples to separate the undissolved drug.
-
Withdraw an aliquot from the supernatant and dilute it appropriately with the solvent.
-
Determine the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved drug against the concentration of the solubilizing agent. The resulting phase solubility diagram can be used to determine the stability constant (Kc) and the stoichiometry of the complex.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate and compare the dissolution rate of a poorly soluble drug from a formulation containing different solubilizing agents.
Materials:
-
Drug formulation (e.g., tablets, capsules) with and without solubilizing agents
-
USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a justified buffer)
-
Syringes and filters
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare the dissolution medium and equilibrate it to the specified temperature (e.g., 37 ± 0.5°C).
-
Place the specified volume of the dissolution medium in each vessel of the dissolution apparatus.
-
Introduce one unit of the drug formulation into each vessel.
-
Start the apparatus at the specified rotation speed (e.g., 50 or 75 RPM).
-
At predetermined time intervals, withdraw a sample of the dissolution medium from each vessel. Replace the withdrawn volume with fresh, pre-warmed medium if necessary.
-
Filter the samples immediately.
-
Analyze the samples to determine the concentration of the dissolved drug using a suitable analytical method.
-
Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 3: MTT Cytotoxicity Assay
Objective: To assess the in vitro cytotoxicity of the solubilizing agents on a relevant cell line.
Materials:
-
Cell line (e.g., Caco-2 for intestinal absorption studies)
-
Cell culture medium and supplements
-
Solubilizing agents to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Prepare a series of dilutions of the solubilizing agents in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the solubilizing agents. Include a positive control (a known cytotoxic agent) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control and plot it against the concentration of the solubilizing agent to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mechanisms of Action and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key mechanisms and workflows.
Caption: Bile acid monomers self-assemble into micelles above the critical micelle concentration (CMC), encapsulating poorly soluble drugs within their hydrophobic core.
Caption: A poorly soluble drug molecule (guest) is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (host) to form a water-soluble inclusion complex.
References
- 1. Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility and dissolution rate enhancement of ibuprofen by cyclodextrin based carbonate nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Solubility of Ibuprofen by Complexation with β-Cyclodextrin and Citric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Glycocholic Acid Hydrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Glycocholic acid hydrate (GCA), a primary conjugated bile acid crucial in physiological and pathological research. The cross-validation of analytical methods is a critical step in method development and validation, ensuring the reliability, accuracy, and consistency of results across different analytical platforms. Here, we compare High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The data presented is a synthesis from multiple studies to provide a clear, objective performance comparison and detailed experimental protocols to support researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Analysis
The performance of HPLC-ELSD and UPLC-MS/MS for the quantification of this compound is summarized in the table below. The data highlights the key validation parameters that are essential for evaluating the robustness and sensitivity of each method.
| Validation Parameter | HPLC-ELSD | UPLC-MS/MS |
| **Linearity (R²) ** | >0.99 | >0.999[1] |
| Intra-day Precision (RSD%) | 0.08 - 5.63% | ≤1.30%[1] |
| Inter-day Precision (RSD%) | 0.18 - 3.90% | ≤1.80%[1] |
| Accuracy/Recovery (%) | Not explicitly stated | 99.87 - 100.43%[1] |
| Lower Limit of Quantification (LLOQ) | ~50 µg/mL | 5 ng/mL[2] - 5.156 nM |
| Analysis Time | > 20 minutes | < 10 minutes[3] |
Experimental Protocols
Detailed methodologies for both HPLC-ELSD and UPLC-MS/MS are provided to allow for replication and adaptation in your laboratory setting.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantification of bile acids that lack a strong UV chromophore.[4]
-
Instrumentation: Agilent 380-LC ELSD or similar.[4]
-
Column: PLRP-S 100Å 5 µm, 150 x 4.6 mm.[4]
-
Mobile Phase:
-
Gradient: 0-15% B in 20 minutes.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detector Settings:
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) is a common approach. For fecal samples, a specific extraction and derivatization with phenacyl is employed.[5]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is considered the gold standard for bile acid analysis due to its high sensitivity, specificity, and resolution, allowing for the separation of structurally similar bile acids.[2]
-
Instrumentation: Waters ACQUITY UPLC® system with a triple-quadrupole mass detector (e.g., Xevo TQ-S).[1]
-
Column: ACQUITY UPLC HSS T3 1.8 µm, 2.1 x 100 mm or similar (e.g., Thermo Hypersil Gold C18, 1.9 μm).[6][7]
-
Mobile Phase:
-
Gradient Elution: A typical gradient runs from a low to a high percentage of organic phase (Solvent B) over several minutes to achieve separation. For example, 50% to 80% B over 14 minutes.[7] A rapid gradient can separate over 30 bile acids in a 5-minute window.[6]
-
Flow Rate: 0.3 mL/min.[7]
-
Mass Spectrometry Settings:
-
Sample Preparation: Simple protein precipitation with methanol is often sufficient.[7] For serum samples, a two-step pretreatment of protein precipitation and MAX solid-phase extraction can be used for cleaner samples.[1]
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods for this compound quantification.
Cross-validation workflow for GCA quantification.
References
- 1. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. agilent.com [agilent.com]
- 5. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Analysis of Twelve Bile Acids by UPLC-MS and Exploration of the Processing Mechanism of Bile Arisaema by Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Glycocholic Acid Hydrate: A Comparative Guide to its In Vivo and In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Glycocholic acid (GCA), a primary conjugated bile acid, plays a crucial role in lipid digestion and absorption. Beyond its physiological functions, GCA has emerged as a significant signaling molecule, exerting a wide range of effects both in vitro and in vivo. This guide provides a comprehensive comparison of the biological activities of glycocholic acid hydrate, supported by experimental data, to aid researchers in designing and interpreting their studies.
Summary of Quantitative Data
The following tables summarize the key quantitative effects of glycocholic acid observed in various experimental settings.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Line | Concentration/Dose | Observed Effect | Citation |
| Cytotoxicity | HepG2 (human hepatoma) | 2800 µM (24h) | Near complete cell death (LDH release) | [1] |
| HepG2 | 28 µM (24h) | Significant increase in cell death | [1] | |
| Primary Human Hepatocytes | Up to 5 mM | No significant cytotoxicity | [1] | |
| Apoptosis | HepG2 | 100 µM (GCDCA) | Increased cleaved caspase-3, cytochrome c release | [2] |
| HL-60 (human leukemia) | Increasing concentrations | Dose-dependent induction of apoptosis | [3] | |
| Anti-inflammatory Activity | LPS-stimulated RAW264.7 macrophages | 10 and 20 µg/mL | Significant inhibition of IL-6 and TNF-α secretion | |
| LPS-stimulated RAW264.7 macrophages | Not specified | Inhibition of NF-κB activation | [4] | |
| Receptor Activation | TGR5 (CHO cells) | EC50: 7.7 µM (for Cholic Acid) | Activation of TGR5 receptor | [5] |
| FXR (reporter assay) | EC50: ~600 µM (for Cholic Acid) | Activation of FXR receptor | [6] | |
| Intestinal Permeability | Caco-2 cells | Not specified | Did not increase paracellular permeability | [7] |
Table 2: In Vivo Effects of this compound
| Animal Model | Administration Route & Dose | Parameter Measured | Observed Effect | Citation |
| Cholestasis Model (Rat) | Bile duct ligation | Serum GCA levels | Significantly increased | [8] |
| Bile duct ligation | Serum ALT, AST levels | Significantly increased | [8] | |
| Intestinal Inflammation (Mouse) | Oral gavage (Gly-MCA, 10 mg/kg/day) | Liver ALT, AST levels | Dramatically decreased | |
| Oral gavage (Gly-MCA, 10 mg/kg/day) | Hepatic inflammatory cytokine mRNA | Notable reduction | ||
| DSS-induced colitis (Mouse) | Rectal administration of LCA (1mg) | Ameliorated disease symptoms, reduced pro-inflammatory cytokines | [9] | |
| Bile Acid Homeostasis (Human) | Oral administration (GDCA) | Plasma FGF19 levels | Increased | [10] |
| Oral administration (GDCA) | Hepatic bile acid synthesis | Repressed | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line (e.g., HepG2).
Materials:
-
This compound (GCA)
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of GCA in culture medium.
-
Replace the medium in the wells with the GCA dilutions and incubate for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[11]
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells upon treatment with this compound.
Materials:
-
This compound (GCA)
-
Target cells (e.g., HepG2)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of GCA for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Cholestasis Model (Bile Duct Ligation in Rats)
Objective: To investigate the in vivo effects of this compound in a model of cholestatic liver injury.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
This compound (GCA) for administration (if testing therapeutic effect)
Protocol:
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two places and transect between the ligatures.
-
Close the abdominal incision.
-
Sham-operated control rats undergo the same procedure without bile duct ligation.
-
Post-surgery, animals can be treated with GCA or vehicle via oral gavage or intraperitoneal injection for a specified duration.
-
At the end of the study period, collect blood and liver tissue.
-
Analyze serum for levels of ALT, AST, total bilirubin, and specific bile acids (including GCA) using LC-MS/MS.[12]
-
Perform histological analysis of liver tissue to assess liver damage.
FXR/TGR5 Reporter Gene Assay
Objective: To determine the ability of this compound to activate Farnesoid X Receptor (FXR) or Takeda G-protein-coupled receptor 5 (TGR5).
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for human FXR/TGR5
-
Reporter plasmid containing a luciferase gene under the control of a response element for FXR (e.g., IR-1) or a cAMP response element (CRE) for TGR5.
-
Transfection reagent
-
This compound (GCA)
-
Luciferase assay system
Protocol:
-
Co-transfect cells with the receptor expression plasmid and the reporter plasmid.
-
After 24 hours, treat the cells with various concentrations of GCA.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
-
Calculate the fold induction of luciferase activity compared to vehicle-treated cells and determine the EC50 value.[6]
This guide provides a foundational understanding of the multifaceted effects of this compound. For more detailed information, researchers are encouraged to consult the cited literature.
References
- 1. Feedback regulation of bile acid synthesis in primary human hepatocytes: evidence that CDCA is the strongest inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic model to generate mechanistic insights in bile acid homeostasis and drug-induced cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acids as inflammatory mediators and modulators of intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Serum bile acid concentration in some experimental liver lesions of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxycholic Acid Could Induce Apoptosis and Trigger Gastric Carcinogenesis on Gastric Epithelial Cells by Quantitative Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycodeoxycholic Acid Inhibits Primary Bile Acid Synthesis With Minor Effects on Glucose and Lipid Homeostasis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. semanticscholar.org [semanticscholar.org]
Replicating Success: A Comparative Guide to Glycocholic Acid Hydrate in Research
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in ensuring the validity and reproducibility of experimental findings. Glycocholic acid hydrate, a primary conjugated bile acid, has garnered significant attention for its role as a biological detergent and signaling molecule, particularly in studies related to drug absorption and metabolic diseases. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, detailed protocols for key experiments, and visualizations of associated signaling pathways to aid in the replication of these studies.
Enhancing Drug Delivery: A Comparative Performance Analysis
Glycocholic acid (GCA) is widely utilized as a permeation enhancer to improve the oral bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to form micelles, thereby increasing drug solubility and facilitating transport across intestinal epithelia. The following table summarizes the absorption-promoting effects of sodium glycocholate, the salt form of GCA, on various drugs compared to control formulations without the enhancer.
| Drug | Model System | Concentration of Sodium Glycocholate | Fold Increase in Absorption | Reference |
| R1 saponin | Rat duodenum | Not specified | 3.25 | [1] |
| Vitamin D2 | Human subjects | 15 mg/kg | Significant improvement | [1] |
| Tocopherol | Human subjects | 15 mg/kg | Significant improvement | [1] |
| Sulfaguanidine | Rat small intestine | Above CMC | Enhanced | [2] |
| Phenol red | Rat small intestine | Above CMC | Enhanced | [2] |
| A.C.D.B.** | Rat small intestine | Above CMC* | Inhibited | [2] |
*CMC: Critical Micellar Concentration **2-allyloxy-4-chloro-N-(2-diethylaminoethyl) benzamide hydrochloride
Studies have also compared the efficacy of different bile salts in enhancing drug permeability. For instance, one study investigating the absorption of major human bile acids found that in the ileum, the unconjugated chenodeoxycholic acid was absorbed more rapidly than its glycine conjugate, glycochenodeoxycholic acid[3]. Another study comparing various bile acids and their salts for in vitro binding by different types of fiber found that cholestyramine bound an average of 81.3% of all bile acids and salts tested, while lignin bound 29.2%, alfalfa 15.9%, and bran 9.0%[4]. Conjugated bile acids, including glycocholic acid, have been shown to have superior emulsification properties compared to their unconjugated counterparts, which can better facilitate the absorption of lipophilic compounds[5][6].
Key Experimental Protocols for Replicating Glycocholic Acid Studies
To facilitate the replication of studies utilizing this compound, detailed protocols for key in vitro and in vivo experiments are provided below.
In Vitro Caco-2 Cell Permeability Assay
This assay is a widely accepted model for predicting human intestinal drug absorption.
Objective: To determine the rate of flux of a test compound across a polarized monolayer of human colon adenocarcinoma (Caco-2) cells, with and without the presence of glycocholic acid as a permeation enhancer.
Materials:
-
Caco-2 cells (passage number 40-60)
-
Transwell™ inserts (e.g., 12-well or 24-well plates)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
This compound
-
Test compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. A TEER value ≥ 200 Ω·cm² is generally considered acceptable. Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
Dosing Solution Preparation: Prepare dosing solutions of the test compound in HBSS or Ringers buffer at the desired concentration (e.g., 10 µM). Prepare a parallel set of dosing solutions containing the test compound and glycocholic acid at a specific concentration (e.g., above its critical micellar concentration).
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 oscillations per minute) for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B-A): To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug appearance in the receiver compartment.
- A is the surface area of the membrane.
- C0 is the initial concentration of the drug in the donor compartment. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is indicative of active efflux.
In Vivo Intestinal Perfusion Study in Rats
This in vivo model provides a more physiologically relevant assessment of drug absorption.
Objective: To investigate the effect of glycocholic acid on the absorption of a test compound from a specific segment of the rat intestine.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthesia (e.g., urethane)
-
Perfusion pump
-
Intestinal perfusion solution (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound
-
Test compound
-
Surgical instruments
Protocol:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature.
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Cannulate the desired intestinal segment (e.g., jejunum or ileum) at both ends.
-
Perfusion: Perfuse the intestinal segment with the pre-warmed perfusion solution containing the test compound, with or without glycocholic acid, at a constant flow rate.
-
Sample Collection: Collect the perfusate exiting the distal cannula at regular intervals.
-
Sample Analysis: Analyze the concentration of the test compound in the collected perfusate samples.
-
Data Analysis: Calculate the net water flux and the absorption rate of the test compound.
Signaling Pathways Modulated by Glycocholic Acid
Glycocholic acid is not only a facilitator of drug absorption but also an important signaling molecule that activates specific cellular receptors, notably the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.
Caption: FXR Signaling Pathway Activation by GCA.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway
TGR5 is a cell surface receptor that, upon activation by bile acids, modulates energy expenditure and glucose homeostasis.
Caption: TGR5 Signaling Pathway Activation by GCA.
Conclusion
This compound is a valuable tool in pharmaceutical research, primarily for its ability to enhance the oral bioavailability of drugs and as a signaling molecule in metabolic pathways. This guide provides a foundation for researchers looking to replicate and build upon existing studies by offering comparative data, detailed experimental protocols, and clear visualizations of the underlying biological mechanisms. By understanding the performance of this compound relative to its alternatives and by utilizing standardized, replicable methodologies, the scientific community can continue to advance our understanding of drug delivery and metabolic regulation.
References
- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 2. Effect of Bile Salts on the Gastrointestinal Absorption of Drugs. I. [jstage.jst.go.jp]
- 3. Active and passive bile acid absorption in man. Perfusion studies of the ileum and jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the binding of various bile acids and bile salts in vitro by several types of fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
Glycocholic Acid Hydrate: A Comparative Analysis for Researchers and Drug Development Professionals
An objective guide to the performance of Glycocholic acid hydrate in experimental settings, supported by quantitative data and detailed protocols.
This compound (GCA), a primary conjugated bile acid, plays a significant role in physiological processes and holds considerable potential in pharmaceutical applications. Its amphiphilic nature makes it an effective absorption enhancer and a modulator of key cellular signaling pathways. This guide provides a comparative analysis of GCA's performance against other bile acids and relevant compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its utility in experimental and developmental contexts.
Comparative Performance Analysis
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other bile acids in several key biological activities.
Table 1: Activation of Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5)
FXR and TGR5 are crucial receptors in bile acid signaling, regulating metabolism and inflammation. The potency of bile acids in activating these receptors is a key indicator of their therapeutic potential.
| Bile Acid | Receptor | Potency (EC50 in µM) | Relative Potency Rank |
| Glycocholic acid (GCA) | FXR | Weak Agonist | 4 |
| Chenodeoxycholic acid (CDCA) | FXR | ~10 | 1 (Most Potent) |
| Lithocholic acid (LCA) | FXR | > CDCA | 2 |
| Deoxycholic acid (DCA) | FXR | > CDCA | 2 |
| Cholic acid (CA) | FXR | > CDCA | 3 |
| Glycocholic acid (GCA) | TGR5 | Moderate Agonist | 4 |
| Lithocholic acid (LCA) | TGR5 | ~0.53 | 1 (Most Potent) |
| Deoxycholic acid (DCA) | TGR5 | ~1.0 | 2 |
| Chenodeoxycholic acid (CDCA) | TGR5 | ~4.4 | 3 |
| Cholic acid (CA) | TGR5 | ~7.7 | 5 |
Note: A lower EC50 value indicates higher potency. The relative potency rank is based on available data, with 1 being the most potent.
Table 2: Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion in STC-1 Cells
GLP-1 is an incretin hormone with significant therapeutic implications for type 2 diabetes. The ability of bile acids to stimulate GLP-1 secretion is a key area of research.
| Bile Acid | Concentration (µM) | GLP-1 Secretion (Fold Increase vs. Control) |
| Glycocholic acid (GCA) | 100 | 6.2 |
| Taurocholic acid (TCA) | 100 | 6.1 |
| Lithocholic acid (LCA) | 100 | 5.8 |
| Deoxycholic acid (DCA) | 100 | 4.5 |
| Chenodeoxycholic acid (CDCA) | 100 | 3.8 |
| Cholic acid (CA) | 100 | 3.3 |
Table 3: In Vivo Effect on Glucose Tolerance in Mice (Oral Glucose Tolerance Test)
This table compares the in vivo effects of GCA and Taurocholic acid (TCA) on glucose metabolism in mice.
| Treatment | Effect on Glucose Excursions |
| Glycocholic acid (GCA) | No significant effect |
| Taurocholic acid (TCA) | Reduced by 40% in normal mice and 27% in GLP-1R-/- mice |
Table 4: Induction of Connective Tissue Growth Factor (CTGF) Secretion in Hepatocytes
CTGF is a key mediator in tissue remodeling and fibrosis. The differential effects of bile acids on its expression are important in understanding liver pathology.
| Bile Acid | Relative Potency in Promoting CTGF Secretion |
| Glycocholic acid (GCA) | Most Potent |
| Taurochenodeoxycholic acid (TCDCA) | Less potent than GCA |
| Glycochenodeoxycholic acid (GCDCA) | Less potent than GCA |
| Taurocholic acid (TCA) | Less potent than GCA |
Table 5: In Vitro Binding Affinity to Cholestyramine
Cholestyramine is a bile acid sequestrant used to lower cholesterol levels. This table provides a comparison of the binding affinity of various bile acids to this resin.
| Bile Acid | Binding to Cholestyramine (% of total) |
| Glycocholic acid (GCA) | High |
| Taurocholic acid (TCA) | High |
| Glycodeoxycholic acid (GDCA) | High |
| Cholic acid (CA) | High |
| Chenodeoxycholic acid (CDCA) | High |
| Deoxycholic acid (DCA) | High |
Note: Cholestyramine binds most bile acids with high affinity, with an average of 81.3% of all tested bile acids and salts being bound.[1]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and methodologies.
Caption: FXR and TGR5 signaling pathways activated by Glycocholic acid.
Caption: Experimental workflow for a Caco-2 permeability assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Farnesoid X Receptor (FXR) and TGR5 Activation Assay
This protocol outlines a cell-based reporter assay to quantify the activation of FXR and TGR5 by bile acids.
-
Cell Line: HEK293T cells.
-
Reagents:
-
Expression plasmids for human FXR and TGR5.
-
Reporter plasmid containing a Farnesoid X Receptor Response Element (FXRE) or a cAMP Response Element (CRE) upstream of a luciferase gene.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound and other bile acids of interest.
-
Luciferase assay substrate.
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the appropriate receptor and reporter plasmids.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test bile acids.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 values by fitting the dose-response data to a sigmoidal curve.
-
GLP-1 Secretion Assay in STC-1 Cells
This protocol describes an in vitro assay to measure the stimulation of GLP-1 secretion from the murine intestinal enteroendocrine cell line STC-1.
-
Cell Line: STC-1 cells.
-
Reagents:
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
This compound and other bile acids.
-
Krebs-Ringer Bicarbonate Buffer (KRBB).
-
DPP-IV inhibitor.
-
GLP-1 ELISA kit.
-
-
Procedure:
-
Culture STC-1 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with KRBB.
-
Pre-incubate the cells in KRBB for 1 hour at 37°C.
-
Replace the buffer with KRBB containing the test bile acids at the desired concentrations, along with a DPP-IV inhibitor.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and measure the concentration of active GLP-1 using a specific ELISA kit.
-
Express the results as fold increase in GLP-1 secretion compared to the vehicle control.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol details the procedure for assessing the in vivo effect of this compound on glucose metabolism.
-
Animal Model: Male C57BL/6J mice.
-
Reagents:
-
This compound and other test compounds.
-
Glucose solution (2 g/kg body weight).
-
Saline (vehicle control).
-
Glucometer and test strips.
-
-
Procedure:
-
Fast the mice overnight (16 hours) with free access to water.
-
Administer the test compound (e.g., GCA at a specified dose) or vehicle via oral gavage.
-
After 30 minutes, administer a glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Caco-2 Cell Permeability Assay
This protocol is for an in vitro model that mimics the human intestinal barrier to assess the effect of bile acids on drug permeability.
-
Cell Line: Caco-2 cells.
-
Reagents:
-
Caco-2 cells (passage 20-40).
-
DMEM with high glucose, 10% FBS, non-essential amino acids, and antibiotics.
-
Transwell permeable supports (0.4 µm pore size).
-
Model drug (e.g., a poorly permeable marker like Lucifer Yellow or a specific drug of interest).
-
This compound and other bile acids.
-
Hanks' Balanced Salt Solution (HBSS).
-
-
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts.
-
Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer (TEER > 300 Ω·cm²).
-
Wash the monolayers with pre-warmed HBSS.
-
Add the model drug and the test bile acid to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Analyze the concentration of the model drug in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy for Lucifer Yellow, LC-MS/MS for other drugs).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
References
Safety Operating Guide
Proper Disposal of Glycocholic Acid Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of glycocholic acid hydrate, ensuring the protection of personnel and the environment.
This compound should be handled as a potentially hazardous material.[1] Disposal procedures must adhere to all applicable federal, state, and local regulations.[2] Chemical waste generators are responsible for correctly classifying waste and ensuring it is managed properly.[2][3]
Summary of Material Properties
For safe handling and disposal, it is crucial to be aware of the properties of this compound.
| Property | Information | Source |
| Appearance | White crystalline powder | Chem-Impex |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | Cayman Chemical[1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container at 2-8°C. | metasci[2] |
| Hazards | May cause skin and eye irritation.[4] Handle with appropriate personal protective equipment (PPE). | Cayman Chemical[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat
2. Waste Classification: Determine if the this compound waste is classified as hazardous. This determination should be made in accordance with US EPA guidelines (40 CFR 261.3) and any state or local regulations.[2] Given that some safety data sheets indicate it can cause skin and eye irritation, it is prudent to handle it as a hazardous chemical unless a formal hazard assessment determines otherwise.
3. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed container.
-
Liquid Waste: For solutions of this compound, collect the waste in a compatible, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that are contaminated with this compound should be disposed of as chemical waste in the same manner as the substance itself.[2]
4. Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 475-31-0
-
The specific hazards (e.g., "Irritant")
-
The date of accumulation
5. Storage of Waste: Store waste containers in a designated satellite accumulation area or central hazardous waste storage facility. Ensure the storage area is secure and away from incompatible materials.
6. Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2][5][6] Do not dispose of this compound down the drain or in regular trash.[4]
7. Accidental Spills: In the event of a spill:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container.
-
For liquid spills, absorb with an inert material and place it into a suitable disposal container.
-
Clean the spill area thoroughly.
-
Report the spill according to your institution's safety protocols.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for this compound. Always adhere to the regulations set forth by your local, state, and federal authorities.
References
Comprehensive Safety and Handling Guide for Glycocholic Acid Hydrate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of Glycocholic acid hydrate in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe working environment for researchers, scientists, and drug development professionals.
Hazard Identification and Summary
This compound is a crystalline solid that is considered hazardous.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3] The main health risks are irritation to the skin, eyes, and respiratory system.[1][3][4]
A summary of its hazard classifications is presented below.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[3] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The level of protection may vary depending on the specific task and the quantities being handled.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses | Nitrile or butyl rubber gloves | Standard lab coat | Not generally required |
| Weighing/Transferring Solid | Chemical safety goggles | Nitrile or butyl rubber gloves | Standard lab coat | Use in a ventilated enclosure (e.g., chemical fume hood) to avoid dust inhalation. If not possible, an N95-rated respirator is recommended.[5] |
| Preparing Solutions | Chemical safety goggles and face shield | Nitrile or butyl rubber gloves | Acid-resistant apron over a lab coat | Work within a chemical fume hood or other ventilated enclosure. |
| Handling Large Quantities | Chemical safety goggles and face shield | Thicker, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron or gown over a lab coat | Use in a well-ventilated area, preferably a fume hood. |
| Cleaning Spills | Chemical safety goggles and face shield | Nitrile or butyl rubber gloves | Chemical-resistant apron or gown over a lab coat | N95-rated respirator or higher, depending on the spill size. |
Note: Always inspect gloves for holes or degradation before use.[6] Wash hands thoroughly with soap and water after handling the compound.[2][3]
Standard Operating Procedures for Safe Handling
Following a standardized procedure is crucial for minimizing exposure and preventing accidents.
3.1. Pre-Handling Preparations
-
Identify Location: Ensure that a certified chemical fume hood, an eyewash station, and a safety shower are readily accessible and operational before starting work.[1]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers.
-
Review SDS: Before use, review the complete Safety Data Sheet (SDS) for this compound.[2]
3.2. Step-by-Step Handling Protocol
-
Don PPE: Put on the appropriate PPE as specified in the table above.
-
Work Area: Conduct all weighing and solution preparation activities inside a chemical fume hood to minimize dust generation and inhalation.[3]
-
Weighing: Carefully weigh the desired amount of the crystalline solid. Avoid creating dust. If dust is generated, gently clean the area with a damp cloth or a vacuum equipped with a HEPA filter.
-
Dissolving:
-
Glycocholic acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[2]
-
It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2]
-
When dissolving, add the solid to the solvent slowly to prevent splashing.
-
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents, acids, and bases.[1][3] Recommended storage temperatures are typically 2-8°C or -20°C.[2][3][7]
3.3. Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container according to institutional and local regulations.[3]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.
Emergency and First Aid Plan
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1][3] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or symptoms occur, seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Disposal Procedures
5.1. Spill Response
-
Evacuate the immediate area if the spill is large or generates significant dust.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.
-
Clean the spill area with a damp cloth, followed by soap and water.
5.2. Waste Disposal
-
All waste materials contaminated with this compound must be treated as chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through an approved hazardous waste disposal program.[3] Do not dispose of it with regular household garbage or down the drain.[4]
Visual Workflow and Safety Diagrams
Caption: Workflow for safely handling this compound.
Caption: Key safety relationships for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
